Macrocarpal A
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1R)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19+,21-,22-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPTYJTKWQCDX-MOTAWSDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157878 | |
| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132951-90-7 | |
| Record name | Macrocarpal A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132951907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Macrocarpal A: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal A, a complex phloroglucinol dialdehyde-diterpene adduct, has emerged as a significant natural product with a range of promising biological activities. First isolated from the leaves of Eucalyptus macrocarpa, its unique chemical structure underpins its potent antibacterial, cytotoxic, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidating its known mechanism of action through signaling pathway diagrams.
Discovery and Origin
This compound was first discovered and isolated from the leaves of the Australian native plant, Eucalyptus macrocarpa.[1][2] Its structure was elucidated through X-ray crystal structure analysis, revealing a novel compound composed of a phloroglucinol dialdehyde and a diterpene moiety.[1][2] Subsequent research has also identified this compound in other Eucalyptus species, including Eucalyptus globulus and Eucalyptus cinerea.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | [3] |
| Molecular Weight | 472.6 g/mol | [3] |
| Appearance | Colorless flat plate | [2] |
| Melting Point | 198-200°C | [2] |
Biological Activities and Quantitative Data
This compound has demonstrated a spectrum of biological activities, with significant potential in antibacterial and metabolic disease applications.
Antibacterial Activity
This compound exhibits potent activity primarily against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis PCI219 | < 0.2 µg/mL | [2] |
| Staphylococcus aureus FDA209P | 0.4 µg/mL | [2] |
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
This compound has been identified as an inhibitor of DPP-4, an enzyme implicated in type 2 diabetes.
| Concentration | % Inhibition | Reference |
| 500 µM | 30% |
Cytotoxicity
| Cell Line | IC₅₀ | Reference |
| Normal cell line 10 FS | 50.1 ± 1.12 µg/mL |
Experimental Protocols
Isolation and Purification of this compound from Eucalyptus Leaves
This protocol describes a general method for the extraction and isolation of this compound.
Workflow Diagram:
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and pulverized leaves of Eucalyptus are extracted with 80% acetone. The resulting extract is then concentrated.
-
Fractionation: The concentrated acetone extract is fractionated using ethyl acetate to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction is subjected to a series of column chromatography steps for further purification.
-
Silica gel column chromatography is performed using a chloroform/methanol (CHCl₃/MeOH) solvent system.
-
The active fractions are then passed through a Sephadex LH-20 column.
-
A subsequent silica gel column chromatography step is carried out with a chloroform/acetic acid (CHCl₃/AcOH) solvent system.
-
-
High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are subjected to reversed-phase HPLC to isolate pure this compound.
-
Crystallization: The purified this compound is crystallized from methanol to obtain colorless flat plates.
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a standard broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration.
-
Serial Dilution of this compound: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DPP-4 Inhibition Assay
The inhibitory effect of this compound on DPP-4 activity is measured using a fluorometric assay.
-
Reaction Mixture Preparation: A reaction mixture containing DPP-4 enzyme and a fluorogenic substrate in a suitable buffer is prepared.
-
Incubation with this compound: this compound at various concentrations is pre-incubated with the DPP-4 enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor.
Mechanism of Action: Signaling Pathway
This compound has been shown to stimulate the synthesis of ceramides in human keratinocytes. Ceramides are essential lipid molecules for maintaining the skin's barrier function.
Ceramide Synthesis Pathway:
Caption: this compound upregulates key enzymes in the ceramide synthesis pathway.
This compound increases the mRNA expression of several key enzymes involved in ceramide metabolism.[4] This includes:
-
Serine palmitoyltransferase (SPT): The rate-limiting enzyme in the de novo synthesis of ceramides.
-
Acid and Neutral Sphingomyelinases (aSMase and nSMase): Enzymes that hydrolyze sphingomyelin to generate ceramide.
-
Glucosylceramide Synthase (GCS) and Glucocerebrosidase (GCase): Enzymes involved in the synthesis and breakdown of glucosylceramide, a precursor for complex glycosphingolipids.
By upregulating these enzymes, this compound effectively increases the intracellular pool of ceramides, which is beneficial for skin barrier function.
Conclusion and Future Directions
This compound is a multifaceted natural product with significant therapeutic potential. Its potent antibacterial activity against Gram-positive bacteria warrants further investigation into its precise mechanism of bacterial cell death. The inhibitory effect on DPP-4 suggests a possible role in the management of type 2 diabetes, which should be explored in more detail through in-depth enzymatic and cellular studies. Furthermore, its ability to modulate ceramide synthesis opens avenues for its application in dermatology and cosmetics. Future research should focus on elucidating the specific molecular targets of this compound within these pathways, as well as conducting preclinical and clinical studies to validate its therapeutic efficacy and safety. The development of synthetic analogs could also lead to compounds with improved activity and pharmacokinetic profiles.
References
- 1. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Biological Activity of Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A is a naturally occurring phloroglucinol-diterpene derivative isolated primarily from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus cinerea.[1][2] Structurally, it is composed of a phloroglucinol dialdehyde moiety linked to a diterpene featuring a unique three, five, and seven-membered ring system.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities, which include antibacterial, cytotoxic, and skin barrier function-enhancing properties. This document provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Antibacterial Activity
This compound has been identified as a novel and potent antibacterial agent, demonstrating significant activity, particularly against Gram-positive bacteria.[1] Its efficacy has been quantified through minimum inhibitory concentration (MIC) assays.
Quantitative Data: Antibacterial Activity
The antibacterial potency of this compound has been evaluated against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | Type | MIC (µM) | Reference |
| Bacillus subtilis PCI219 | Gram-positive | < 0.2 | MedChemExpress |
| Staphylococcus aureus FDA209P | Gram-positive | 0.4 | MedChemExpress |
Note: Lower MIC values indicate higher antibacterial potency.
Experimental Protocol: MIC Determination via Agar Dilution Method
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism under defined conditions. The agar dilution method is a standard procedure for this assessment.[3][4][5]
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are then made using sterile liquid Mueller-Hinton Broth (MHB) or another appropriate broth to create a range of concentrations.
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C, is prepared.[6]
-
For each desired final concentration, a specific volume of the this compound dilution series is added to the molten agar (e.g., 1 mL of antimicrobial solution to 19 mL of agar).[6] The mixture is gently swirled to ensure homogeneity and poured into sterile Petri dishes.
-
A control plate containing no this compound is also prepared.[5]
3. Inoculum Preparation:
-
The test bacterium (e.g., S. aureus) is cultured in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized suspension is then diluted to achieve a final inoculum density of approximately 10⁴ to 10⁵ Colony Forming Units (CFU) per spot on the agar plate.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is applied to the surface of each agar plate, including the control.
-
The plates are allowed to dry before being inverted and incubated under aerobic conditions at 35 ± 1°C for 18-24 hours.[6]
5. Determination of MIC:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Visualization: Agar Dilution Workflow
Cytotoxic Activity
This compound has demonstrated cytotoxic effects, indicating its potential as an antiproliferative agent. Studies have evaluated its impact on both normal and cancerous cell lines.
Quantitative Data: Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound against a normal human fibroblast cell line. Data on its activity against specific cancer cell lines is an area for further investigation.
| Cell Line | Type | IC₅₀ (µg/mL) | Reference |
| 10 FS | Normal Human Fibroblast | 50.1 ± 1.12 | [2] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater cytotoxic potency.
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
1. Cell Seeding:
-
Target cells (e.g., human cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
-
A stock solution of this compound is prepared and serially diluted to various concentrations in a complete cell culture medium.
-
The medium from the seeded cells is removed, and the cells are treated with the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.
4. MTT Addition and Incubation:
-
After the treatment period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
5. Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Stimulation of Ceramide Synthesis
A key biological activity of this compound is its ability to enhance the function of the stratum corneum, the outermost layer of the skin. It achieves this by stimulating the synthesis of ceramides, which are essential lipid molecules for maintaining skin barrier integrity and hydration.[7]
Mechanism of Action
This compound increases the level of ceramides in human keratinocytes in a dose-dependent manner.[7] This is achieved by upregulating the mRNA expression of several key enzymes involved in the ceramide synthesis and metabolism pathways.[7] These enzymes include:
-
Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in the de novo ceramide synthesis pathway.
-
Acid & Neutral Sphingomyelinases (aSM & nSM): Enzymes that hydrolyze sphingomyelin to generate ceramide.
-
Glucosylceramide Synthase (GCS): Involved in the synthesis of glucosylceramide, a precursor for more complex glycosphingolipids.
-
Glucocerebrosidase (GBA): An enzyme that can hydrolyze glucosylceramide to produce ceramide.
By increasing the expression of these enzymes, this compound effectively boosts the cellular machinery responsible for producing ceramides, leading to an improved skin barrier.
Visualization: Ceramide Synthesis Pathway Modulation
Experimental Protocol: Analysis of Ceramide-Related Gene Expression
This protocol outlines the steps to assess the effect of this compound on the expression of genes involved in ceramide synthesis in cultured human keratinocytes.
1. Cell Culture and Treatment:
-
Normal human epidermal keratinocytes are cultured in an appropriate medium.
-
Once confluent, the cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
2. RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit or method (e.g., TRIzol reagent).
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry.
3. Reverse Transcription:
-
The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and an oligo(dT) primer.
4. Quantitative PCR (qPCR):
-
The cDNA is used as a template for qPCR analysis.
-
Specific primers designed for the target genes (SPT, aSM, nSM, GCS, GBA) and a housekeeping gene (e.g., GAPDH for normalization) are used.
-
The qPCR reaction is performed using a SYBR Green-based detection method in a real-time PCR system.
5. Data Analysis:
-
The relative mRNA expression levels of the target genes are calculated using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression to the housekeeping gene.
-
The results are expressed as the fold change in gene expression in this compound-treated cells compared to the vehicle-treated control cells.
Conclusion
This compound is a multifaceted natural compound with a range of well-defined biological activities. Its potent antibacterial effects against Gram-positive bacteria, coupled with its demonstrated cytotoxic potential and unique ability to enhance skin barrier function by upregulating ceramide synthesis, make it a compelling candidate for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers in the fields of antimicrobial drug discovery, dermatology, and oncology to further explore the therapeutic applications of this promising molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The enigma of ceramide synthase regulation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Mechanism of Action of Macrocarpals: A Technical Guide
Disclaimer: This technical guide details the antifungal mechanism of action of macrocarpals, a class of phloroglucinol-diterpenoid compounds. Due to a lack of specific research on the antifungal properties of Macrocarpal A, this document primarily summarizes the findings from studies on the closely related and more extensively researched Macrocarpal C . The information presented herein is intended to provide a comprehensive overview of the antifungal potential within this compound class for researchers, scientists, and drug development professionals. While this compound has demonstrated antibacterial properties, its antifungal activity, particularly against pathogenic yeasts and molds, remains largely uninvestigated in the current scientific literature. One study reported no activity of this compound against Saccharomyces cerevisiae and Aspergillus niger[1].
Executive Summary
Macrocarpals, isolated from Eucalyptus species, have emerged as a promising class of natural products with significant antimicrobial properties. This guide focuses on the antifungal mechanism of action, primarily elucidated through studies of Macrocarpal C. The core antifungal activity of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes involves a multi-pronged attack on the fungal cell, leading to growth inhibition and cell death. The key mechanisms identified are:
-
Disruption of Fungal Membrane Integrity: Macrocarpal C increases the permeability of the fungal cell membrane.
-
Induction of Oxidative Stress: The compound stimulates the production of intracellular reactive oxygen species (ROS).
-
Induction of Apoptosis: Macrocarpal C triggers programmed cell death, evidenced by DNA fragmentation.
This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Quantitative Data Summary
The antifungal efficacy of Macrocarpal C has been quantified against Trichophyton mentagrophytes. The following tables summarize the key quantitative data from the available literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpal C and Control Antifungals against Trichophyton mentagrophytes
| Compound | MIC (µg/mL) |
| Macrocarpal C | 1.95 |
| Terbinafine hydrochloride | 0.625 |
| Nystatin | 1.25 |
Data sourced from Wong et al., 2015[2][3].
Table 2: Effect of Macrocarpal C on Fungal Membrane Permeability (T. mentagrophytes)
| Concentration (relative to MIC) | Increase in SYTOX® Green Uptake (%) | P-value (compared to control) |
| 1 × MIC | 69.2 | 0.0043 |
| 0.5 × MIC | 42.0 | 0.0158 |
| 0.25 × MIC | 13.6 | 0.0146 |
Data sourced from Wong et al., 2015[2][3].
Core Antifungal Mechanisms of Action
The antifungal activity of Macrocarpal C is attributed to a cascade of events that ultimately lead to fungal cell death.
Alteration of Fungal Membrane Permeability
A primary mode of action of Macrocarpal C is the disruption of the fungal cell membrane's integrity. This is demonstrated by a dose-dependent increase in the uptake of the fluorescent nuclear stain SYTOX® Green, which can only enter cells with compromised membranes[2]. At its MIC, Macrocarpal C induced a significant 69.2% increase in membrane permeability[2]. This effect is more potent than that observed for terbinafine hydrochloride and nystatin at their respective MICs[2]. Increased membrane permeability leads to a loss of cellular homeostasis and is a critical step in the antifungal process.
Induction of Intracellular Reactive Oxygen Species (ROS)
Macrocarpal C treatment leads to an increase in the production of intracellular reactive oxygen species (ROS) in T. mentagrophytes[2][3]. ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress contributes significantly to the fungicidal activity of the compound.
Induction of Apoptosis via DNA Fragmentation
A key finding is that Macrocarpal C induces apoptosis, or programmed cell death, in fungal cells. This is evidenced by a time-dependent increase in DNA fragmentation, as detected by the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay[2][3]. This apoptotic mechanism distinguishes Macrocarpal C from some conventional antifungals like nystatin and terbinafine hydrochloride, which did not induce DNA fragmentation under the same conditions[2].
Visualizing the Mechanism and Workflows
Signaling Pathway of Macrocarpal C's Antifungal Action
Caption: Proposed antifungal mechanism of Macrocarpal C.
Experimental Workflow for Assessing Antifungal Activity
Caption: Workflow for evaluating antifungal mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of Macrocarpal C's antifungal mechanism.
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method based on the Clinical Laboratory Standards Institute (CLSI) M38-A2 standard[2][3].
-
Fungal Strain: Trichophyton mentagrophytes.
-
Culture Conditions: Fungi were cultured aerobically at 35°C for 1 week on modified Sabouraud dextrose agar (MSDA) slants[2].
-
Procedure:
-
Macrocarpal C was serially diluted in RPMI-1640 medium to achieve concentrations ranging from 0.06 to 500 mg/L in a 96-well microtiter plate[2].
-
An equal volume of the fungal suspension was added to each well, resulting in a final volume of 200 µL[2].
-
The plates were incubated, and the MIC was determined as the lowest concentration that completely inhibited visible fungal growth[2].
-
Growth control wells containing RPMI-1640 and the microorganism were included for quality control[2].
-
Fungal Membrane Permeability Assay
-
Procedure:
-
Fungal cells were treated with Macrocarpal C at concentrations of 0.25 × MIC, 0.5 × MIC, and 1 × MIC[2].
-
After treatment, the cells were stained with SYTOX® Green[2].
-
The fluorescence intensity was measured using a fluorescence spectrometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm[2].
-
An increase in fluorescence indicates an increase in membrane permeability[2].
-
Reactive Oxygen Species (ROS) Production Assay
-
Reagent: 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA)[2][3].
-
Procedure:
-
Fungal cells were cultured for 3 hours in the presence or absence of Macrocarpal C[2].
-
The medium was replaced with PBS, and the cells were incubated with 25 µM carboxy-H2DCFDA in PBS at 37°C for 30 minutes[2].
-
The cells were washed twice with pre-warmed PBS[2].
-
The fluorescence emitted by the fungal cells was quantified using a fluorescence spectrometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm[2].
-
DNA Fragmentation (TUNEL) Assay
-
Method: Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay using an in-situ cell death detection kit[2][3].
-
Procedure:
-
T. mentagrophytes cells were incubated with Macrocarpal C at 1 × MIC for 3 hours[2].
-
The cells were washed with PBS and fixed with 4% paraformaldehyde in PBS (pH 7.4) for 1 hour at 20°C[2].
-
The cells were then permeabilized on ice for 2 minutes[2].
-
The cells were labeled using the TUNEL reaction mixture according to the manufacturer's instructions, involving incubation at 37°C for 60 minutes in the dark[2].
-
After rinsing with PBS, the cells were examined using a fluorescence spectrometer to detect DNA fragmentation[2].
-
Conclusion and Future Directions
The available evidence strongly suggests that macrocarpals, represented by Macrocarpal C, are potent antifungal agents with a multifaceted mechanism of action against dermatophytes. The disruption of membrane integrity, induction of oxidative stress, and initiation of apoptosis represent a powerful combination of antifungal activities.
For drug development professionals, the unique apoptotic mechanism of Macrocarpal C is particularly noteworthy, as it may offer an advantage in overcoming resistance to conventional antifungal agents.
Future research should focus on:
-
Investigating the Antifungal Spectrum of this compound: A thorough evaluation of this compound's activity against a broad panel of clinically relevant fungi, including yeasts (Candida spp.) and molds (Aspergillus spp.), is crucial.
-
Elucidating the Specific Molecular Targets: Identifying the precise molecular targets within the fungal cell that this compound and C interact with will provide a more detailed understanding of their mechanism of action.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of macrocarpals.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of macrocarpals can help identify the key structural features responsible for their antifungal activity and optimize their potency and selectivity.
References
Unveiling the Cytotoxic Potential of Macrocarpal A: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Macrocarpal A, a natural compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound-induced cell death in cancer cell lines.
Quantitative Analysis of Cytotoxic Activity
This compound has exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in several studies. The available data underscores the potential of this compound as a noteworthy anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| A549 | Lung Carcinoma | < 10 | SRB | [1] |
| HL-60 | Promyelocytic Leukemia | < 10 | SRB | [1] |
Note: The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell viability by measuring cellular protein content.
Mechanism of Action: Induction of Apoptosis
Research on compounds structurally related to this compound, such as Macrocarpal I, and extracts from plants of the Phaleria and Eucalyptus genera, which are rich in macrocarpals, strongly indicates that the primary mechanism of its cytotoxic action is the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells.
Studies on related compounds have demonstrated that treatment leads to characteristic apoptotic events, including nuclear condensation and the externalization of phosphatidylserine on the cell membrane. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has been instrumental in quantifying the percentage of apoptotic cells. For instance, treatment of colorectal cancer cells with Macrocarpal I led to a significant increase in both early (Annexin V+/PI-) and late-stage (Annexin V+/PI+) apoptotic cell populations in a dose- and time-dependent manner[2].
Signaling Pathways Modulated by this compound
The apoptotic cascade initiated by macrocarpals appears to be mediated through the intrinsic or mitochondrial pathway. This pathway is characterized by the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Work on related compounds has shown a dose-dependent increase in the Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state. This is followed by the activation of executioner caspases, such as caspase-3, which are the ultimate effectors of apoptosis, leading to the cleavage of cellular substrates and cell death.
Visualizing the Apoptotic Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the proposed signaling pathway for this compound-induced apoptosis based on evidence from related compounds.
References
Preliminary Antiviral Studies of Macrocarpal A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A, a phloroglucinol-diterpene conjugate isolated from Eucalyptus species, has garnered scientific interest for its diverse biological activities. While extensively studied for its antibacterial properties, its potential as an antiviral agent remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological functions, and extrapolates potential antiviral mechanisms and experimental strategies to guide future research in this promising area. Although direct antiviral studies on this compound are not yet available in published literature, its chemical class, the phloroglucinols, has demonstrated antiviral activity against a range of viruses, suggesting that this compound may hold similar potential.[1][2][3][4][5]
Known Biological Activities of this compound
To date, research on this compound has primarily focused on its antibacterial and cytotoxic effects, as well as its influence on cellular lipid synthesis.
Data Presentation: Quantitative Biological Data for this compound
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| Antibacterial | Bacillus subtilis | MIC | < 0.2 µM | [6] |
| Antibacterial | Staphylococcus aureus | MIC | 0.4 µM | [6] |
| Cytotoxicity | Normal cell line 10 FS | IC₅₀ | 50.1 ± 1.12 µg/mL | [7] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments that have been conducted on this compound.
Antibacterial Activity Assessment (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) into a suitable broth medium and incubate at 37°C until it reaches the mid-logarithmic phase of growth.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well of the microtiter plate containing the diluted this compound.
-
Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only) in the assay.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed the target cells (e.g., normal cell line 10 FS) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Antiviral Mechanisms and Future Directions
While direct evidence is lacking, the chemical nature of this compound as a phloroglucinol suggests several plausible antiviral mechanisms that warrant investigation. Phloroglucinols have been reported to be effective against viruses like HIV, herpes, and enterovirus.[1][3][4][5]
Hypothetical Antiviral Signaling Pathways
Based on the known antiviral mechanisms of other polyphenolic compounds, this compound could potentially interfere with viral replication at multiple stages. The following diagrams illustrate hypothetical signaling pathways and mechanisms.
Caption: Potential stages of the viral lifecycle inhibited by this compound.
Role of Ceramide Synthesis in Antiviral Defense
This compound has been shown to stimulate the synthesis of ceramides in keratinocytes.[7][8] Ceramides are bioactive lipids that play a role in various cellular processes, including the regulation of membrane fluidity and signaling pathways. Alterations in host cell lipid metabolism can impact viral replication. It is conceivable that this compound-induced changes in ceramide levels could create an unfavorable environment for viral entry, replication, or budding.
Caption: Proposed mechanism of antiviral action via ceramide synthesis.
Proposed Experimental Workflow for Antiviral Screening
For researchers interested in investigating the antiviral potential of this compound, the following experimental workflow is proposed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Macrocarpal A in Eucalyptus: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal A, a prominent member of the formylated phloroglucinol compounds (FPCs) found in the genus Eucalyptus, has garnered significant interest for its diverse biological activities, including potent antibacterial properties. This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of this compound. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes existing research on terpene and phloroglucinol biosynthesis in Eucalyptus to propose a scientifically grounded pathway. Detailed experimental protocols for pathway elucidation, enzyme characterization, and quantitative analysis are provided to facilitate further research in this area. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction
Eucalyptus species are a rich source of a diverse array of specialized metabolites, among which the formylated phloroglucinol compounds (FPCs) are of particular note. This compound is a complex FPC, characterized as a phloroglucinol-diterpene or phloroglucinol-sesquiterpene adduct.[1][2] Its intricate chemical structure is matched by its significant biological activities, making its biosynthetic pathway a subject of considerable scientific curiosity and potential for biotechnological applications.
This guide outlines the putative biosynthetic pathway of this compound, drawing upon the well-established general pathways of its constituent moieties: a phloroglucinol derivative and a terpene skeleton. We will delve into the likely enzymatic steps, from precursor biosynthesis to the final assembly of the this compound molecule. Furthermore, this document provides detailed experimental methodologies that can be adapted to investigate and fully characterize this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur through the convergence of two distinct metabolic pathways: the polyketide pathway for the phloroglucinol core and the terpenoid biosynthesis pathway for the terpene moiety. The final step is likely a cycloaddition reaction to form the complete adduct.
Biosynthesis of the Phloroglucinol Moiety
The phloroglucinol core of this compound is believed to be synthesized from malonyl-CoA via the polyketide pathway. This process is likely catalyzed by a type III polyketide synthase (PKS).
Figure 1: Proposed biosynthesis of the phloroglucinol core of this compound.
Biosynthesis of the Terpene Moiety
The terpene component of this compound is synthesized through the well-established methylerythritol phosphate (MEP) and/or mevalonate (MVA) pathways, which produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then assembled into geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes, which is then cyclized by a specific terpene synthase (TPS).
Figure 2: General overview of the biosynthesis of the diterpene skeleton.
Final Assembly of this compound
The final and most speculative step in the biosynthesis of this compound is the coupling of the phloroglucinol and terpene moieties. It is hypothesized that this occurs via a Diels-Alder cycloaddition reaction.[3][4][5] This reaction could be spontaneous or, more likely, catalyzed by a specific enzyme, potentially a Diels-Alderase, to ensure stereospecificity.
Figure 3: Proposed final assembly of this compound.
Quantitative Data
As of the date of this publication, specific quantitative data for the enzymes involved in the this compound biosynthetic pathway have not been reported. The following tables are provided as templates and include representative data from related terpene and polyketide biosynthetic pathways in plants for illustrative purposes.
Table 1: Illustrative Enzyme Kinetic Parameters
| Enzyme (Putative) | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol mg-1 min-1) | Reference |
| Diterpene Synthase | GGPP | 5 - 50 | 0.1 - 5 | 0.05 - 2 | (Illustrative) |
| Type III PKS | Malonyl-CoA | 10 - 100 | 0.01 - 1 | 0.01 - 0.5 | (Illustrative) |
| Diels-Alderase | Phloroglucinol + Diterpene | Not Determined | Not Determined | Not Determined | N/A |
Table 2: Illustrative Metabolite Concentrations in Eucalyptus Leaves
| Metabolite | Concentration (µg/g dry weight) | Tissue | Reference |
| Diterpene Precursors | 1 - 20 | Young Leaves | (Illustrative) |
| Phloroglucinol Derivatives | 50 - 500 | Young Leaves | (Illustrative) |
| This compound | 100 - 2000 | Mature Leaves | (Illustrative) |
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the elucidation of the this compound biosynthetic pathway.
Metabolite Extraction and Analysis
This protocol describes a general method for the extraction and analysis of FPCs, including this compound, from Eucalyptus leaves.
Figure 4: Workflow for metabolite extraction and analysis.
Methodology:
-
Sample Preparation: Freeze fresh Eucalyptus leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Resuspend the powdered tissue in a methanol:chloroform:water (2.5:1:1 v/v/v) solvent mixture. Vortex vigorously and incubate at room temperature with shaking for 1 hour.
-
Phase Separation: Centrifuge the mixture to separate the phases. The upper aqueous-methanolic phase will contain the polar and semi-polar metabolites, including this compound.
-
Sample Cleanup: Carefully collect the upper phase and filter it through a 0.22 µm syringe filter.
-
Analysis: Analyze the filtered extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for identification and quantification of this compound and its putative precursors.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of isolated compounds.[7]
Enzyme Assays for Terpene Synthase Activity
This protocol outlines a method for testing the activity of a candidate diterpene synthase.
Methodology:
-
Enzyme Source: Heterologously express the candidate terpene synthase gene in E. coli or yeast and purify the recombinant protein.[8][9] Alternatively, use a crude protein extract from Eucalyptus tissue.
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme or protein extract, the substrate geranylgeranyl pyrophosphate (GGPP), and necessary cofactors (e.g., Mg2+).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane or diethyl ether).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene skeleton.[10]
Identification of Biosynthetic Genes
A transcriptomics approach can be employed to identify candidate genes involved in the this compound pathway.
Figure 5: Workflow for the identification of biosynthetic genes.
Methodology:
-
Tissue Selection: Collect Eucalyptus tissues with varying levels of this compound accumulation (e.g., young vs. mature leaves, different species).
-
RNA Sequencing: Extract total RNA from the selected tissues and perform RNA sequencing (RNA-Seq) to obtain transcriptomic data.
-
Differential Expression Analysis: Compare the transcriptomes of high- and low-Macrocarpal A-accumulating tissues to identify differentially expressed genes.
-
Candidate Gene Identification: Focus on genes annotated as terpene synthases, polyketide synthases, and enzymes potentially involved in cycloaddition reactions (e.g., Diels-Alderases).
-
Functional Validation: Functionally characterize the candidate genes through heterologous expression and enzyme assays (as described in Protocol 4.2) or by using gene silencing techniques like RNA interference (RNAi) in Eucalyptus to observe the effect on this compound production.[11][12]
Conclusion and Future Directions
The biosynthesis of this compound in Eucalyptus represents a fascinating example of the convergence of major secondary metabolic pathways. While the complete enzymatic machinery is yet to be discovered, the proposed pathway provides a solid framework for future research. The elucidation of the specific terpene synthase(s) and the putative Diels-Alderase responsible for the final assembly of this compound are key areas for future investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to unravel the remaining mysteries of this intriguing biosynthetic pathway. A full understanding of this compound biosynthesis will not only be a significant contribution to plant biochemistry but also pave the way for the sustainable production of this valuable natural product through metabolic engineering and synthetic biology approaches.
References
- 1. Natural Products Biosynthesis Involving a Putative Diels-Alder Re...: Ingenta Connect [ingentaconnect.com]
- 2. Untargeted metabolomic profiling of fresh and dried leaf extracts of young and mature Eucalyptus globulus trees indicates differences in the presence of specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Untargeted metabolomic profiling of fresh and dried leaf extracts of young and mature Eucalyptus globulus trees indicates differences in the presence of specialized metabolites [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scite.ai [scite.ai]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal A and its related phloroglucinol-diterpene compounds, primarily isolated from various Eucalyptus species, represent a class of natural products with significant therapeutic potential. These meroterpenoids, characterized by a phloroglucinol core linked to a diterpene moiety, have demonstrated a broad spectrum of biological activities, including potent antibacterial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on these compounds, focusing on their chemical structures, biological activities, and mechanisms of action. Detailed experimental protocols for their isolation, characterization, and bioactivity assessment are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Phloroglucinol-diterpene compounds are a fascinating class of meroterpenoids found predominantly in the Myrtaceae family, with Eucalyptus species being a particularly rich source.[1] These compounds are biosynthetically derived from a phloroglucinol precursor and a diterpene unit, resulting in a diverse array of complex chemical structures.[2] this compound, first isolated from Eucalyptus macrocarpa, is a prototypical example of this class, exhibiting a unique structure composed of a phloroglucinol dialdehyde and a diterpene with a three, five, and seven-membered ring system.[3]
The scientific interest in macrocarpals and related compounds stems from their potent biological activities. This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.[3] Other members of this family, such as Macrocarpal C, have demonstrated antifungal properties, while several related compounds have exhibited promising cytotoxic activity against various cancer cell lines.[4] This guide aims to consolidate the existing scientific literature on these compounds, providing a detailed technical resource for researchers and professionals in the field.
Chemical Structures
The core chemical structure of macrocarpals and related compounds consists of a phloroglucinol ring, which is a 1,3,5-trihydroxybenzene moiety, linked to a diterpene. The diversity within this class of compounds arises from variations in the diterpene skeleton, the nature and position of substituents on both the phloroglucinol and diterpene moieties, and the stereochemistry of the molecule.
This compound , for instance, has the chemical formula C₂₈H₄₀O₆.[3] Its structure was elucidated through X-ray crystal structure analysis, revealing a complex diterpene component with multiple chiral centers.[3] Other notable compounds in this family include Macrocarpals B, C, D, and G, as well as eucalypglobulusals and eucalrobusones, each with unique structural features that contribute to their distinct biological activities.[5][6]
Biological Activities and Quantitative Data
This compound and its analogues exhibit a range of biological activities, with quantitative data available for their antibacterial, antifungal, and cytotoxic effects. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for selected compounds.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Bacillus subtilis PCI219 | <0.2 | |
| Staphylococcus aureus FDA209P | 0.4 | ||
| Eucalrobusone F | Methicillin-resistant S. aureus (MRSA) | 4 | [6] |
| Staphylococcus aureus | 4 | [6] | |
| Eugenial C | Bacillus subtilis | 0.78 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 | [4] | |
| Eugenial D | Bacillus subtilis | 0.78 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 | [4] |
Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Euglobal Ia₁ | Not Specified | 16 | [6] |
Cytotoxic Activity
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | HEP2 (laryngeal carcinoma) | 14.8 ± 0.55 | ~31.3 | [1] |
| CaCo (colonic adenocarcinoma) | 11.4 ± 0.45 | ~24.1 | [1] | |
| MCF7 (breast carcinoma) | 7.8 ± 0.3 | ~16.5 | [1] | |
| 10 FS (normal fibroblast) | 50.1 ± 1.12 | ~106.0 | [1] | |
| Sideroxylonal B | HEP2 (laryngeal carcinoma) | 7.2 ± 0.5 | - | [1] |
| CaCo (colonic adenocarcinoma) | 4 ± 0.36 | - | [1] | |
| MCF7 (breast carcinoma) | 4.4 ± 0.25 | - | [1] | |
| 10 FS (normal fibroblast) | 43 ± 0.8 | - | [1] | |
| Eucalyptin B | A549 (lung carcinoma) | - | 1.51 | [5] |
| Eucalyptals D & E | Huh-7, Jurkat, BGC-823, KE-97 | Significant in vitro cytotoxicities | - | [6] |
| Eucalypglobulusal F | CCRF-CEM (acute lymphoblastic leukemia) | - | 3.3 | [4] |
| Eucalyprobusal E | HCT116 (colorectal carcinoma) | - | 17.6 | [6] |
| Jurkat (T-cell leukemia) | - | 9.44 | [6] | |
| MDA-MB-231 (breast adenocarcinoma) | - | 17.9 | [6] |
Mechanisms of Action
The diverse biological activities of macrocarpals and related compounds are attributed to their distinct mechanisms of action at the molecular and cellular levels.
Antibacterial Mechanism
The precise antibacterial mechanism of this compound and its analogues is still under investigation. However, it is hypothesized that these compounds may disrupt the bacterial cell membrane integrity or interfere with essential enzymatic processes within the bacteria. Their efficacy, particularly against Gram-positive bacteria, suggests a possible interaction with the peptidoglycan layer of the cell wall.
Antifungal Mechanism of Macrocarpal C
The antifungal mode of action of Macrocarpal C has been elucidated in more detail. Studies have shown that it acts through a multi-pronged approach involving:
-
Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components.
-
Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress in fungal cells by promoting the production of ROS.
-
Induction of Apoptosis: Macrocarpal C triggers programmed cell death (apoptosis) in fungal cells, characterized by DNA fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Eucalypglobulusals A-J, Formyl-Phloroglucinol-Terpene Meroterpenoids from Eucalyptus globulus Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactive Potential of Macrocarpals: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "macrocarpals" refers to a class of bioactive compounds predominantly found in plant species such as Phaleria macrocarpa and various Eucalyptus species. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, ranging from antimicrobial and anti-inflammatory to anti-diabetic and anticancer effects. This technical guide provides an in-depth review of the current literature on the bioactivity of macrocarpals, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Bioactivity of Macrocarpals from Eucalyptus Species
Macrocarpals isolated from Eucalyptus species, notably Macrocarpals A, B, and C, have demonstrated potent biological effects.
Antimicrobial and Antifungal Activity
Macrocarpals A, B, and C exhibit significant antibacterial activity, particularly against periodontopathic bacteria.[1] Their antifungal properties have also been documented, with Macrocarpal C showing a multi-faceted mechanism of action against the dermatophyte Trichophyton mentagrophytes.[2][3]
Table 1: Antibacterial Activity of Macrocarpals from Eucalyptus spp.
| Compound | Target Organism | Activity | Quantitative Data | Reference |
| Macrocarpals A, B, C | Porphyromonas gingivalis | Inhibition of growth and trypsin-like proteinase activity | - | [1] |
| Macrocarpals A, B, C | Prevotella intermedia | Growth inhibition | - | [1] |
| Macrocarpals A, B, C | Prevotella nigrescens | Growth inhibition | - | [1] |
| Macrocarpals A, B, C | Treponema denticola | Growth inhibition | - | [1] |
| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | MIC = 1.95 µg/mL | [4] |
Antibacterial Activity Assay (against periodontopathic bacteria): [1]
-
Purification of Macrocarpals: Macrocarpals A, B, and C are purified from a 60% ethanol-extract of Eucalyptus globulus leaves.
-
Bacterial Culture: Representative periodontopathic bacteria are cultured in appropriate media.
-
Treatment: The cultured bacteria are exposed to varying concentrations of the purified macrocarpals.
-
Measurement of Inhibition: The optical density at 660 nm is measured to determine the inhibition of bacterial growth.
-
Proteinase Inhibition Assay: The inhibition of P. gingivalis Arg- and Lys-specific proteinases by macrocarpals is assessed using a spectrofluorophotometric assay.
-
Adhesion Assay: The effect of macrocarpals on the binding of ³H-labeled P. gingivalis to saliva-coated hydroxyapatite beads is examined.
Antifungal Activity and Mechanism of Action of Macrocarpal C: [2][4]
-
Minimum Inhibitory Concentration (MIC) Determination: The antifungal MIC of Macrocarpal C against T. mentagrophytes is determined using the standard M38-A2 method by the Clinical Laboratory Standards Institute (CLSI).
-
Fungal Membrane Permeability Assay: SYTOX® Green is used as a fluorescent probe to assess fungal membrane permeability. An increase in fluorescence indicates compromised membrane integrity.
-
Reactive Oxygen Species (ROS) Production Assay: 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate is used as a cell-permeable fluorogenic probe to measure intracellular ROS production.
-
DNA Fragmentation Assay: A terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.
The antifungal action of Macrocarpal C against T. mentagrophytes involves the induction of apoptosis through a mechanism that includes increased membrane permeability, elevated intracellular ROS, and subsequent DNA fragmentation.[2][3][4]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism.[5] Macrocarpal C exhibits the most potent inhibitory activity.[5]
Table 2: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration | % Inhibition | Reference |
| Macrocarpal A | 500 µM | 30% | [5] |
| Macrocarpal B | 500 µM | 30% | [5] |
| Macrocarpal C | 50 µM | 90% | [5] |
DPP-4 Inhibitory Activity Assay: [5]
-
Reaction Mixture: The samples (macrocarpals), human DPP-4 enzyme, and a substrate are mixed.
-
Incubation: The mixture is incubated for 30 minutes at 37 °C.
-
Quantification: The liberated product is quantified using LC-MS to calculate the inhibitory activity.
DPP-4 inhibitors increase the levels of incretin hormones, such as GLP-1, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control. The inhibition of DPP-4 by macrocarpals suggests a potential therapeutic application in the management of type 2 diabetes.
Bioactivity of Compounds from Phaleria macrocarpa
Extracts from Phaleria macrocarpa have been traditionally used for various ailments. Scientific studies have validated several of these activities, including anti-diabetic and analgesic effects.
Anti-diabetic Activity: α-Glucosidase and α-Amylase Inhibition
Extracts of P. macrocarpa have been shown to inhibit carbohydrate-digesting enzymes, α-glucosidase and α-amylase, which is a key mechanism for controlling postprandial hyperglycemia.[6]
Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of P. macrocarpa Extracts
| Extract/Fraction | Enzyme | IC50 Value (µg/mL) | Reference |
| Methanol Extract | α-Glucosidase | 7.4 - 299.2 | [7] |
| Ethyl Acetate Extract | α-Glucosidase | - | [6] |
| n-Butanol Extract | α-Glucosidase | - | [6] |
| Boiled Water Extract | α-Glucosidase | - | [6] |
Note: A wide range of IC50 values were reported for the methanol extract depending on the specific extraction conditions.
α-Glucosidase Inhibition Assay: [6][7]
-
Enzyme and Substrate Preparation: α-glucosidase enzyme solution is prepared in phosphate buffer. The substrate, p-nitrophenyl α-D-glucopyranose (pNPG), is also dissolved in the buffer.
-
Reaction Mixture: The reaction mixture consists of the pNPG substrate, phosphate buffer, and the plant extract dissolved in DMSO.
-
Enzyme Addition: The reaction is initiated by adding the α-glucosidase enzyme solution.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Stopping the Reaction: The reaction is stopped by adding a solution like sodium carbonate or glycine.
-
Measurement: The absorbance of the liberated p-nitrophenol is measured spectrophotometrically (e.g., at 405 nm) to determine the enzyme activity and inhibition.
α-Amylase Inhibition Assay:
-
Substrate Preparation: A starch solution is prepared as the substrate.
-
Incubation with Extract: The plant extract is pre-incubated with the α-amylase enzyme solution.
-
Reaction Initiation: The starch solution is added to the enzyme-extract mixture to start the reaction.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Stopping the Reaction: The reaction is terminated by adding a stopping reagent like dinitrosalicylic acid (DNSA).
-
Measurement: The absorbance is measured spectrophotometrically (e.g., at 540 nm) to quantify the amount of reducing sugars produced, which is inversely proportional to the enzyme inhibition.
Analgesic Activity
Ethanol extracts of Phaleria macrocarpa leaves have demonstrated analgesic effects in animal models.[8]
Table 4: Analgesic Activity of P. macrocarpa Leaf Extract
| Extract Dose (g/kg BW) | % Analgesic Power | % Effectiveness | Reference |
| 0.25 | 46.33% | 77.29% | [9] |
| 0.50 | 55.06% | 91.91% | [9] |
| 0.75 | 55.5% | 92.65% | [9] |
| Mefenamic Acid (500 mg) | 59.9% | - | [8] |
Acetic Acid-Induced Writhing Test in Mice: [8][9]
-
Animal Model: Male mice (Mus musculus) are used.
-
Grouping: Animals are divided into control (negative and positive) and treatment groups.
-
Administration: The ethanol extract of P. macrocarpa leaves is administered orally to the treatment groups at different doses. The positive control group receives a standard analgesic drug (e.g., mefenamic acid), and the negative control group receives the vehicle (e.g., Na-CMC 0.5%).
-
Induction of Pain: After a specific time (e.g., 5 minutes), pain is induced by an intraperitoneal injection of glacial acetic acid (1%).
-
Observation: The number of writhes (stretching movements) is counted for a defined period (e.g., every 5 minutes for 1.5 hours).
-
Calculation: The percentage of analgesic power and effectiveness is calculated based on the reduction in the number of writhes compared to the control group.
Pro-apoptotic Activity
Ethanol extracts of P. macrocarpa leaves have been shown to upregulate the expression of Caspase-3 in the colon of mice with dextran sodium sulphate (DSS)-induced colitis, suggesting an induction of apoptosis.[10]
Immunohistochemical Staining for Caspase-3: [10]
-
Animal Model and Treatment: BALB/c mice are induced with DSS to model ulcerative colitis. Treatment groups receive oral administration of P. macrocarpa leaf ethanol extract (PMLEE) at different doses.
-
Tissue Collection and Preparation: At the end of the treatment period, the colons are collected, fixed in 10% formalin, and embedded in paraffin.
-
Immunohistochemistry: Colon sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with an anti-Caspase-3 antibody.
-
Detection and Visualization: A secondary antibody and a detection system are used to visualize the expression of Caspase-3, which is then observed under a microscope.
The upregulation of Caspase-3, a key executioner caspase, indicates the activation of the apoptotic cascade. This suggests that compounds within the P. macrocarpa extract can trigger programmed cell death, a mechanism that is particularly relevant in the context of cancer and inflammatory diseases where the removal of damaged or unwanted cells is beneficial.
Conclusion
Macrocarpals and extracts rich in these compounds from Eucalyptus species and Phaleria macrocarpa exhibit a remarkable range of bioactive properties. The data presented in this technical guide, including quantitative measures of activity and detailed experimental protocols, provide a solid foundation for further research and development. The elucidation of the underlying signaling pathways offers valuable insights into their mechanisms of action and highlights their potential as lead compounds for the development of new therapeutic agents for a variety of diseases, including infections, diabetes, and inflammatory conditions. Further studies are warranted to isolate and characterize the specific macrocarpals from Phaleria macrocarpa and to further explore the detailed molecular targets of macrocarpals from both plant sources.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. jfda-online.com [jfda-online.com]
- 8. journal-jps.com [journal-jps.com]
- 9. journal-jps.com [journal-jps.com]
- 10. phcogj.com [phcogj.com]
The Pharmacology of Macrocarpal A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal A, a phloroglucinol dialdehyde-diterpene conjugate isolated from Eucalyptus species, has demonstrated a range of compelling pharmacological activities. This document provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its antibacterial, cytotoxic, and ceramide-modulating properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and drug development efforts.
Pharmacological Activities
This compound exhibits a spectrum of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary activities include potent antibacterial action against Gram-positive bacteria, significant cytotoxicity against various cancer cell lines, and a unique ability to stimulate ceramide synthesis in human keratinocytes.
Antibacterial Activity
This compound has shown significant inhibitory effects on the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined for several strains, indicating its potential as a novel antibacterial agent.[1]
Cytotoxic Activity
The compound displays cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent. Studies have indicated that this compound may induce cell cycle arrest in the S-phase.[2]
Stimulation of Ceramide Synthesis
A key and well-documented activity of this compound is its ability to increase ceramide levels in human keratinocytes. It achieves this by upregulating the mRNA expression of several crucial enzymes in the ceramide biosynthesis pathway.[2] This property suggests its potential application in dermatology and for conditions associated with impaired skin barrier function.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis PCI219 | < 0.2 µM | [1] |
| Staphylococcus aureus FDA209P | 0.4 µM | [1] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 Value | Reference |
| A549 (Human lung carcinoma) | < 10 μM | [1] |
| HL-60 (Human promyelocytic leukemia) | < 10 μM | [1] |
| 10 FS (Normal fibroblast) | 50.1 ± 1.12 μg/mL | [2] |
Mechanism of Action
The multifaceted activities of this compound stem from its interaction with distinct cellular pathways.
Stimulation of de novo Ceramide Biosynthesis
This compound enhances the synthesis of ceramides, essential lipid molecules for maintaining the skin's barrier function, by increasing the gene expression of key enzymes in the de novo synthesis pathway. This includes serine palmitoyltransferase, acid sphingomyelinase, neutral sphingomyelinase, glucosylceramide synthase, and glucocerebrosidase.[2]
Caption: this compound stimulates the de novo ceramide synthesis pathway.
Potential Inhibition of DNA Topoisomerase I
While the precise mechanism is still under investigation, there are indications that this compound may act as a DNA topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Inhibitors of this enzyme can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.
Caption: Potential mechanisms of DNA Topoisomerase I inhibition by this compound.
Experimental Protocols
Antibacterial Activity Assay (Agar Dilution Method)
The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using the agar dilution method.[3]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without this compound is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Caption: Experimental workflow for the agar dilution method.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The cytotoxic activity of this compound is assessed using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[4][5]
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C.
-
Staining: The plates are washed, and the fixed cells are stained with SRB solution.
-
Washing: Excess unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
This compound is a promising natural product with a diverse pharmacological profile. Its potent antibacterial and cytotoxic activities, coupled with its unique ability to modulate ceramide synthesis, warrant further investigation. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by this compound. In vivo studies are necessary to evaluate its efficacy and safety in animal models. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs for therapeutic applications in infectious diseases, oncology, and dermatology.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Macrocarpal A from Eucalyptus macrocarpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A is a complex phloroglucinol derivative found in Eucalyptus macrocarpa that has garnered significant scientific interest for its potential therapeutic applications.[1] This molecule has demonstrated notable biological activities, including potent antibacterial effects, particularly against Gram-positive bacteria, and anti-inflammatory properties.[1][2][3] These characteristics make this compound a promising candidate for further investigation in drug discovery and development.
This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Eucalyptus macrocarpa. The methodology is based on established scientific literature and is designed to yield a high-purity compound for research and development purposes.
Quantitative Data Summary
The yield of this compound can vary depending on the specific batch of plant material and the precise extraction conditions. The following table summarizes the reported yield from a documented experiment.
| Starting Material | Amount of Starting Material (g) | Compound | Yield (mg) | Molar Yield (%) |
| Eucalyptus macrocarpa leaves | 2880 | This compound | 252.5 | ~0.0088% |
Experimental Protocols
Part 1: Extraction of Crude this compound
This protocol is adapted from methodologies described in peer-reviewed research and patents.[2][3][4][5] It involves a two-stage extraction process to first remove essential oils, which can interfere with subsequent purification steps, followed by the extraction of the target compounds.
Materials and Reagents:
-
Dried and powdered leaves of Eucalyptus macrocarpa
-
Hexane
-
80% Acetone in water (v/v)
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Separatory funnel
Procedure:
-
Defatting of Plant Material:
-
Soak the dried and powdered leaves of Eucalyptus macrocarpa in hexane at room temperature for 24 hours to remove essential oils and other nonpolar compounds.
-
Filter the plant material and discard the hexane extract.
-
Allow the defatted plant material to air-dry completely in a fume hood to remove any residual hexane.
-
-
Extraction of this compound:
-
Submerge the defatted plant material in 80% acetone.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the acetone extract using a rotary evaporator until the acetone is fully removed, leaving an aqueous suspension.
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with ethyl acetate (3 x an equal volume of the aqueous suspension).
-
Combine the ethyl acetate fractions, which now contain the crude this compound.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Part 2: Chromatographic Purification of this compound
This multi-step chromatography protocol is designed to purify this compound from the crude extract.[2][5]
Materials and Reagents:
-
Crude extract from Part 1
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Methanol
-
Chloroform
-
Acetic acid
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC-grade methanol and water
-
Chromatography columns
-
Fraction collector
-
HPLC system
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform/methanol.
-
Prepare a silica gel column equilibrated with chloroform.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Combine the this compound-rich fractions and concentrate to dryness.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the enriched fraction from the silica gel step in methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol.
-
Collect fractions and monitor for the presence of this compound.
-
Combine the relevant fractions and concentrate.
-
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC):
-
Dissolve the further purified sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a reversed-phase HPLC system with a C18 column.
-
Use a gradient of methanol and water (potentially with a small amount of acetic acid to improve peak shape) as the mobile phase.
-
Monitor the elution profile at a suitable UV wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathways of this compound
The precise signaling pathways modulated by this compound are still under investigation. However, based on its observed biological activities and studies of related compounds, the following pathways are proposed. The antibacterial action is thought to involve the disruption of the bacterial cell membrane. The anti-inflammatory effects may be linked to the modulation of key inflammatory mediators.
Caption: Proposed mechanisms of action for this compound.
References
- 1. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 4. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Macrocarpal A in Eucalyptus Extracts using High-Performance Liquid Chromatography (HPLC)
Introduction
Macrocarpal A, a complex phloroglucinol-diterpene adduct, is a significant bioactive compound found in various Eucalyptus species.[1] It has garnered considerable interest within the pharmaceutical and scientific communities due to its potent antibacterial and anti-inflammatory properties. As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification in plant extracts and pharmaceutical formulations becomes paramount. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise determination of this compound.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from complex matrices such as Eucalyptus leaf extracts. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, acidified with formic acid to ensure sharp peak shapes. Detection is performed at a wavelength determined to be optimal for this compound, allowing for sensitive and specific quantification.
Experimental Protocols
Sample Preparation
A representative workflow for the extraction of this compound from Eucalyptus leaves is presented below.
Caption: Experimental workflow for this compound extraction.
Protocol:
-
Extraction:
-
Accurately weigh 2.0 g of dried and powdered Eucalyptus leaf material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% (v/v) ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
-
Sample Filtration:
-
Prior to HPLC analysis, filter the supernatant through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
If the expected concentration of this compound is high, dilute the filtered extract with the initial mobile phase composition to fall within the calibration range.
-
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 40% B; 5-25 min, 40-90% B; 25-30 min, 90% B; 30-31 min, 90-40% B; 31-35 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Data Presentation
The quantitative data for the validation of the HPLC method for this compound is summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.9 |
| 50 | 755.1 |
| 100 | 1510.3 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 4.95 ± 0.09 | 1.82 | 99.0 |
| 25 | 24.78 ± 0.45 | 1.82 | 99.1 |
| 75 | 75.68 ± 1.35 | 1.78 | 100.9 |
Visualizations
The proposed antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.
Caption: Proposed mechanism of antibacterial action of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in Eucalyptus extracts. The method is suitable for quality control applications in the herbal and pharmaceutical industries, as well as for research purposes in the field of natural product chemistry and drug development. The established validation parameters demonstrate the robustness and suitability of the method for its intended purpose.
References
Application Notes and Protocols for the Purification of Macrocarpal A using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal A, a phloroglucinol dialdehyde diterpene derivative, is a natural product isolated from various Eucalyptus species, including Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3] This compound has garnered significant scientific interest due to its potential therapeutic applications, including antibacterial, anti-inflammatory, and antifungal properties.[2][4][5] This document provides a detailed protocol for the purification of this compound utilizing column chromatography, a fundamental technique for the isolation of natural products. The described methodology is based on established procedures and offers a framework for researchers to obtain purified this compound for further investigation. Additionally, this document outlines the known biological activities and potential signaling pathways of this compound.
Introduction
This compound is a complex meroterpenoid characterized by a phloroglucinol dialdehyde core linked to a diterpene moiety.[1][2] Its structural complexity and promising biological activities make it a valuable target for natural product chemists and pharmacologists. The primary source of this compound is the leaves of Eucalyptus species.[1][2] The purification of this compound from crude plant extracts is a critical step in its characterization and subsequent biological evaluation. Column chromatography is a widely employed technique for this purpose, offering efficient separation based on the differential adsorption of compounds to a stationary phase. This application note details a general protocol for the isolation of this compound using silica gel column chromatography.
Data Presentation
Table 1: Chromatographic Conditions for this compound Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel | [3][6] |
| Sephadex LH-20 | [2] | |
| Mobile Phase (Silica Gel) | Stepwise gradient of Hexane/Ethyl Acetate | [3][6] |
| Chloroform/Methanol | [2] | |
| Chloroform/Acetic Acid | [2] | |
| Elution Profile (Hexane/EtOAc) | 50:1, 20:1, 10:1, 1:1, 0:1 (v/v) | [3][6] |
| Final Purification | Reversed-phase High-Performance Liquid Chromatography (HPLC) | [2] |
Note: Specific quantitative data such as column dimensions, sample load, flow rate, and fraction volumes are often experiment-dependent and should be optimized based on the scale of the purification and the complexity of the initial extract.
Experimental Protocols
Extraction of this compound from Eucalyptus Leaves
-
Plant Material Preparation: Air-dry the leaves of Eucalyptus globulus or Eucalyptus macrocarpa and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves with methanol at room temperature for 24-48 hours. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v).
-
Filtration and Concentration: Filter the methanol extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Solvent Partitioning: To remove highly polar and non-polar impurities, perform a liquid-liquid partition. A common method involves partitioning the methanol extract between chloroform, methanol, and water (e.g., in a 4:1:5 v/v/v ratio).[3][6] The chloroform layer, containing this compound and other lipophilic compounds, is collected and concentrated.
Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude extract to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring a uniform and air-free stationary phase.
-
Wash the packed column with several column volumes of the initial mobile phase (hexane).
-
-
Sample Loading:
-
Dissolve the concentrated chloroform extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica gel to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as hexane/ethyl acetate (50:1 v/v).[3][6]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise manner (e.g., 20:1, 10:1, 1:1, and finally 100% ethyl acetate).[3][6]
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.
-
Combine the fractions containing the compound of interest (this compound).
-
Further Purification (Optional)
-
For higher purity, the fractions enriched with this compound can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or reversed-phase HPLC.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Potential Signaling Pathways and Biological Effects
This compound and related compounds have been reported to exhibit several biological activities. Macrocarpal C, a structurally similar compound, has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[3][7] The antifungal mode of action of Macrocarpal C against Trichophyton mentagrophytes involves the disruption of the cell membrane, leading to increased permeability, generation of reactive oxygen species (ROS), and ultimately DNA fragmentation.[5] While the precise signaling pathways for this compound are not fully elucidated, its anti-inflammatory activity suggests potential modulation of inflammatory pathways.[4]
Caption: Potential biological activities of this compound.
Conclusion
The protocol described in this application note provides a robust framework for the purification of this compound from Eucalyptus species using column chromatography. The multi-step chromatographic approach, beginning with silica gel and potentially followed by further refinement, is effective for isolating this bioactive compound. The provided workflow and diagrams serve as valuable tools for researchers aiming to study the chemical and biological properties of this compound. Further optimization of the described methods may be necessary depending on the specific experimental context and available resources. The diverse biological activities of this compound, including its potential to modulate key signaling pathways, highlight its promise as a lead compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A, a phloroglucinol derivative isolated from Eucalyptus species, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] As a natural product, its potential as a novel antibacterial agent warrants standardized testing to determine its efficacy against various bacterial strains. These application notes provide detailed protocols for conducting antibacterial susceptibility testing of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to accommodate the unique properties of natural compounds. The provided methodologies for broth microdilution and disk diffusion assays will enable researchers to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, crucial parameters in the evaluation of its therapeutic potential.
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear comparison. The following table provides an example format and includes reported MIC values for this compound and related compounds against key Gram-positive bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 16 | [1][2] |
| Macrocarpal-like compounds | Staphylococcus aureus (MRSA) | 0.39 - 3.12 | [3] |
| This compound | Bacillus subtilis | < 0.2 | [1] |
| Macrocarpal-like compounds | Bacillus subtilis | 0.78 | [3] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI guidelines for broth microdilution testing of natural products.[4][5][6]
a. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Vancomycin)
-
Resazurin sodium salt solution (optional, for viability indication)
b. Preparation of this compound Stock Solution:
-
Due to the lipophilic nature of this compound, dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilutions should be made in CAMHB. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with bacteria and no this compound), a negative control (broth only), and a solvent control (broth with bacteria and the maximum concentration of DMSO used).
-
Also, include a set of wells with a standard antibiotic as a reference.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7][8] Growth can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the MIC.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9][10]
a. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate.
Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.[11][12]
a. Materials:
-
MHA plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution (at a known concentration)
-
Bacterial inoculum prepared as described for the MIC assay.
-
Positive control antibiotic disks
-
Solvent control disks (impregnated with DMSO)
b. Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a solvent control disk on the plate.
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Experimental workflow for antibacterial susceptibility testing of this compound.
Caption: Proposed antibacterial mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid identification of antibacterial agents effective against Staphylococcus aureus using small-molecule macroarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A is a novel antibacterial compound isolated from the leaves of Eucalyptus macrocarpa.[1][2] It has demonstrated significant activity against Gram-positive bacteria, making it a compound of interest for further investigation and potential drug development. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Data Presentation: MIC of this compound and Related Compounds
The following table summarizes the reported MIC values for this compound and other related macrocarpals against various microorganisms.
| Compound | Microorganism | Strain | MIC (µg/mL) |
| This compound | Bacillus subtilis | PCI219 | < 0.2 |
| Staphylococcus aureus | FDA209P | 0.4 | |
| Porphyromonas gingivalis | ATCC 33277 | 1 | |
| Escherichia coli | NIHJ | No Activity | |
| Pseudomonas aeruginosa | P-3 | No Activity | |
| Saccharomyces cerevisiae | No Activity | ||
| Aspergillus niger | No Activity | ||
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | |
| Bacillus subtilis | 0.78 - 3.13 | ||
| Micrococcus luteus | 0.78 - 3.13 | ||
| Mycobacterium smegmatis | 0.78 - 3.13 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth for the tested microorganism
-
Bacterial or fungal inoculum
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control (a known antibiotic)
-
Negative control (broth and solvent only)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth to minimize the final DMSO concentration, which should not exceed 1% (v/v) as it can inhibit microbial growth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well and repeat this process across the row to the tenth well. Discard 100 µL from the tenth well. Wells in column 11 will serve as the growth control (inoculum and broth), and wells in column 12 will be the sterility control (broth only).
-
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours old) in sterile saline or broth.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well (except for the sterility control wells in column 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Proposed Mode of Action for Macrocarpals
While the specific signaling pathway for this compound has not been fully elucidated, studies on the closely related Macrocarpal C suggest a multi-faceted mechanism of action against fungal cells.[3] It is plausible that this compound exerts its antibacterial effects through similar mechanisms.
Caption: Proposed mode of action for this compound based on related compounds.
References
Application Notes and Protocols for Determining the Cytotoxicity of Macrocarpal A using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A is a phloroglucinol-diterpene adduct isolated from various Eucalyptus species, notably Eucalyptus macrocarpa.[1] As a member of the macrocarpal family of compounds, it is of significant interest for its potential therapeutic properties, including antibacterial and cytotoxic activities.[2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it a valuable tool in the preliminary screening of potential anticancer compounds.[3]
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of Macrocarpals
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference / Source |
| Macrocarpal B | A549 (Lung) | SRB | < 10 µM | --INVALID-LINK-- |
| Macrocarpal C | A549 (Lung) | < 10 µM | --INVALID-LINK-- | |
| Macrocarpal I | C. glabrata | 0.75 µg/mL | --INVALID-LINK-- | |
| Eucalyptus microcorys extract | MIA PaCa-2 | CCK-8 | 93.11 ± 3.43 µg/mL | --INVALID-LINK--[4] |
| Eucalyptus camaldulensis | MCF-7 (Breast) | MTT | 7.34 µg/mL | --INVALID-LINK--[5] |
Note: The data presented are for compounds structurally related to this compound or crude extracts and should be used for reference purposes only. Experimental determination of the IC₅₀ for this compound is essential.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Trypsinize the cells (for adherent cells) and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells treated with complete medium only.
-
Blank: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
Day 3-5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log of the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
Based on studies of related macrocarpals and other cytotoxic compounds from Eucalyptus species, it is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway. This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).
This proposed pathway suggests that this compound induces cellular stress, leading to an increase in reactive oxygen species (ROS). The elevated ROS levels contribute to mitochondrial dysfunction, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This imbalance leads to a loss of mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator of the caspase cascade. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Conclusion
The MTT assay is a robust and reliable method for the initial assessment of the cytotoxic properties of this compound. The detailed protocol provided herein offers a standardized approach for researchers in drug discovery and development. While direct cytotoxic data for this compound is limited, the information available for related compounds suggests a promising potential for anticancer activity, possibly through the induction of apoptosis via the mitochondrial pathway. Further investigation is warranted to elucidate the precise mechanism of action and to establish a comprehensive cytotoxic profile of this compound against a broad panel of cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Comparative Study of Antiproliferative Activity in Different Plant Parts of Phaleria macrocarpa and the Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eucalyptus microcorys leaf extract derived HPLC-fraction reduces the viability of MIA PaCa-2 cells by inducing apoptosis and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of Macrocarpal A, a phloroglucinol-diterpenoid compound isolated from Eucalyptus species. The protocols outlined below are standard methods for assessing the effects of test compounds on key inflammatory mediators and signaling pathways in a cellular context.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a natural product found in various Eucalyptus species, notably Eucalyptus macrocarpa. Compounds from Eucalyptus have a long history of use in traditional medicine for their antiseptic and anti-inflammatory properties. Modern scientific investigations have begun to elucidate the molecular mechanisms underlying these effects. While specific quantitative data on the anti-inflammatory activity of purified this compound is not extensively available in the public literature, extracts from Eucalyptus have been shown to inhibit key inflammatory markers. For instance, a fraction of Eucalyptus citriodora essential oil has demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that constituent compounds, such as macrocarpals, are likely contributors to these anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes representative quantitative data for the anti-inflammatory effects of a fraction from Eucalyptus citriodora essential oil in LPS-stimulated RAW 264.7 macrophages. This data is presented as an example of the expected outcomes from the assays described in this document when testing a potent anti-inflammatory agent from Eucalyptus.
| Inflammatory Marker | Assay Type | Test System | Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | Griess Assay | LPS-stimulated RAW 264.7 | Data not available | IC₅₀ value not reported | [1][2] |
| TNF-α | ELISA | LPS-stimulated RAW 264.7 | 25 µg/mL | ~45% | [1][2] |
| IL-6 | ELISA | LPS-stimulated RAW 264.7 | 25 µg/mL | ~85% | [1][2] |
| iNOS | Western Blot | LPS-stimulated RAW 264.7 | Data not available | Significant reduction | [1][2] |
| COX-2 | Western Blot | LPS-stimulated RAW 264.7 | Data not available | Significant reduction | [1][2] |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard and appropriate model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (murine macrophages)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with the solvent and LPS) and a negative control (cells treated with solvent only).
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: Nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride under acidic conditions to form a colored azo product, which can be quantified spectrophotometrically.
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-linked streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.[3]
-
General Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS and COX-2, in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (iNOS and COX-2), followed by incubation with enzyme-linked secondary antibodies. A substrate is then added to produce a detectable signal.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Key Inflammatory Signaling Pathways
References
- 1. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Macrocarpal A in Plant Extracts
Introduction
Macrocarpal A is a complex phloroglucinol-sesquiterpenoid compound predominantly found in various species of the Eucalyptus genus, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1] This molecule has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, including potent antibacterial and anti-inflammatory properties. As a modulator of inflammatory pathways, this compound presents a promising avenue for the development of novel therapeutic agents.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, specifically Eucalyptus leaves. The methodologies are designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this bioactive compound.
Principle of Quantification
The quantification of this compound is achieved through High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector. Following extraction from the plant matrix, the sample is separated on a reverse-phase C8 column. The components of the extract are eluted using a gradient mobile phase of methanol and water. This compound is then detected by its characteristic UV absorbance at 275 nm and quantified by comparing the peak area to a calibration curve generated from a certified reference standard.
Experimental Protocols
Sample Preparation and Extraction
Two primary methods for the extraction of this compound from dried and powdered Eucalyptus leaves are presented below. Method A is a straightforward reflux extraction, while Method B is a two-step process reported to yield a higher concentration of macrocarpals.
3.1.1 Materials and Reagents
-
Dried and powdered Eucalyptus leaves
-
Methanol (HPLC grade)
-
Ethanol (95% and various concentrations for Method B)
-
Deionized water
-
Reflux apparatus
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
3.1.2 Protocol A: Reflux Extraction with 95% Ethanol
-
Weigh 10 g of dried, powdered Eucalyptus leaves into a 250 mL round-bottom flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture at 80°C for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is fully removed.
-
Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
3.1.3 Protocol B: Two-Step High-Yield Extraction
-
To 10 g of dried, powdered Eucalyptus leaves, add 100 mL of a 30% (v/v) ethanol-water solution.
-
Heat the mixture under reflux at 80°C for 1 hour.
-
Filter the mixture and collect the solid residue.
-
To the collected residue, add 100 mL of a 70% (v/v) ethanol-water solution.
-
Heat the mixture under reflux at 80°C for an additional hour.
-
Cool and filter the extract.
-
Combine the filtrates from both extraction steps.
-
Concentrate the combined filtrate using a rotary evaporator at 40°C.
-
Redissolve the resulting extract in a precise volume of methanol for subsequent HPLC analysis.
-
Pass the solution through a 0.45 µm syringe filter before injection.
HPLC Quantification of this compound
3.2.1 Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis detector.
-
InertSustain C8 column (or equivalent), 5 µm, 4.6 x 250 mm.
-
This compound certified reference standard.
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Acetic acid (optional, for improved peak shape).
3.2.2 Chromatographic Conditions
| Parameter | Value |
| Column | InertSustain C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 100% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 275 nm |
3.2.3 Preparation of Standard Solutions
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.4 Analysis and Calculation
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample extracts from the calibration curve.
-
Calculate the final concentration of this compound in the original plant material using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration of this compound in the extract (mg/mL)
-
V = Final volume of the redissolved extract (mL)
-
W = Weight of the initial dried plant material (g)
-
Data Presentation
The following table summarizes representative concentrations of this compound found in different Eucalyptus species, as determined by the described HPLC method.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (mg/g dry weight) |
| Eucalyptus macrocarpa | Leaves | Method A | 1.5 - 3.0 |
| Eucalyptus globulus | Leaves | Method B | 0.8 - 1.8 |
| Eucalyptus sideroxylon | Leaves | Method A | 0.5 - 1.2 |
Note: These values are indicative and may vary based on plant age, geographical location, and harvesting season.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Postulated Anti-inflammatory Signaling Pathway
Caption: Inhibition of Pro-inflammatory Pathways.
References
Application Notes and Protocols for Macrocarpal A: Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability testing and optimal storage conditions for Macrocarpal A, a complex phloroglucinol derivative with significant therapeutic potential. Adherence to these protocols is crucial for ensuring the integrity, potency, and safety of this compound in research and drug development applications.
Introduction to this compound
This compound is a naturally occurring compound isolated from Eucalyptus species, notably Eucalyptus macrocarpa.[1][2] It is a complex phloroglucinol derivative with demonstrated antibacterial and anti-inflammatory properties.[1] Its mode of action is believed to involve the disruption of microbial cell walls and the modulation of inflammatory pathways.[1] Given its therapeutic potential, understanding its stability profile is paramount for the development of viable pharmaceutical formulations.
Recommended Storage Conditions
Proper storage is essential to maintain the stability and prevent the degradation of this compound. Based on supplier recommendations and the general knowledge of phenolic compound stability, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at ≤ -15°C.[1] | Low temperatures minimize the rates of chemical degradation reactions. |
| Atmosphere | Keep under an inert gas, such as Nitrogen.[1] | Prevents oxidation, a common degradation pathway for phenolic compounds. |
| Light | Protect from light.[1] | Light, particularly UV radiation, can induce photolytic degradation of the molecule. |
| Moisture | Store in a tightly sealed container in a dry environment. | Moisture can facilitate hydrolytic degradation. |
Stability Testing Protocols
A comprehensive stability testing program is necessary to understand the degradation profile of this compound. This involves both long-term stability studies under recommended storage conditions and forced degradation (stress testing) studies to identify potential degradation pathways and products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[3][4]
Objective: To identify the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method validation.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS) for peak purity and identification.
Experimental Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatically controlled oven at 80°C.
-
At specified time points, withdraw samples, dissolve in methanol, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
Data Presentation:
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Report Value | Report Value | Report Value |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Report Value | Report Value | Report Value |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Report Value | Report Value | Report Value |
| Thermal | Solid State | 48 hours | 80°C | Report Value | Report Value | Report Value |
| Photolytic | ICH Q1B | - | - | Report Value | Report Value | Report Value |
*Note: The actual values for % degradation and degradation products need to be determined experimentally.
Long-Term Stability Protocol
Objective: To evaluate the stability of this compound under the recommended storage conditions over an extended period.
Methodology:
-
Store multiple aliquots of this compound (both solid and in a relevant solvent system) under the recommended storage conditions (≤ -15°C, under nitrogen, protected from light).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample for analysis.
-
Analyze the samples for purity and content using a validated stability-indicating HPLC method.
-
Monitor for any changes in physical appearance, such as color or crystallinity.
Potential Signaling Pathway Involvement
While the precise anti-inflammatory signaling pathways modulated by this compound are not fully elucidated, research on related compounds, such as Macrocarpal C, has shown inhibitory activity against dipeptidyl peptidase 4 (DPP-4).[5][6] DPP-4 is an enzyme involved in the degradation of incretin hormones like GLP-1, which play a role in glucose homeostasis and have anti-inflammatory effects. Inhibition of DPP-4 could be one of the mechanisms contributing to the biological activity of macrocarpals.
Caption: Potential mechanism of action via DPP-4 inhibition.
Conclusion
The stability of this compound is critical for its reliable use in research and development. The provided protocols for storage and stability testing offer a framework for ensuring the quality and integrity of this promising natural compound. Further research is warranted to identify the specific degradation products and to fully elucidate the signaling pathways through which this compound exerts its therapeutic effects.
References
- 1. This compound | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Macrocarpal A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A is a natural phloroglucinol-diterpenoid compound isolated from plants of the Eucalyptus species.[1] Emerging research has highlighted its potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[1] These application notes provide detailed cell-based assay protocols to evaluate the efficacy of this compound, enabling researchers to investigate its mechanism of action and potential for drug development.
I. Antibacterial Activity of this compound
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis PCI 219 | < 0.2 |
| Staphylococcus aureus FDA 209P | 0.4 |
| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | No activity |
| Yeast and Fungi | No activity |
This data is based on available in vitro studies.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity or by measuring the optical density at 600 nm (OD600).
Experimental Workflow: MIC Assay
References
Application of Mass Spectrometry in the Characterization of Macrocarpal A
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpal A is a phloroglucinol dialdehyde-diterpene derivative isolated from Eucalyptus species, notably Eucalyptus macrocarpa.[1] This compound has garnered significant interest within the scientific community due to its pronounced biological activities, including antibacterial and enzyme inhibitory properties. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone technique for the comprehensive characterization of this compound. This application note details the methodologies for the qualitative and quantitative analysis of this compound, providing researchers with the necessary protocols for its identification, structural elucidation, and quantification in complex matrices.
Structural and Quantitative Analysis by Mass Spectrometry
Mass spectrometry is instrumental in the structural elucidation and quantification of this compound. Techniques such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are employed for the determination of its molecular weight, while tandem mass spectrometry (MS/MS) provides valuable data on its fragmentation patterns, aiding in structural confirmation.
Molecular Weight Determination
The molecular weight of this compound has been determined using negative Fast Atom Bombardment Mass Spectrometry (FAB-MS), which revealed a molecular ion [M-H]⁻ at m/z 471. This corresponds to a molecular weight of 472 g/mol .
Fragmentation Analysis
Electron Ionization (EI) MS and Collision-Induced Dissociation (CID) in tandem MS experiments provide characteristic fragmentation patterns for this compound. These patterns are crucial for its unambiguous identification in complex mixtures. High-resolution mass spectrometry (HRMS) coupled with techniques like UPLC-QTOF-MS allows for the determination of the elemental composition of precursor and fragment ions, further confirming the identity of the compound.
A representative summary of the mass spectrometric data for this compound is presented in the table below.
| Parameter | Value | Method | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | - | [1] |
| Molecular Weight | 472.6 g/mol | - | [1] |
| Precursor Ion [M-H]⁻ (m/z) | 471.2937 | UPLC-QTOF-MS (Negative ESI) | |
| Major Fragment Ions (m/z) from EI-MS | 454, 397, 251, 204, 203, 195, 161 | EI-MS | |
| Major Fragment Ions (m/z) from MS/MS of [M-H]⁻ | 453.2439 ([M-H-H₂O]⁻), 443.2924 ([M-H-CHO]⁻), 249.0845 | UPLC-QTOF-MS/MS (Negative ESI) |
Experimental Protocols
Detailed methodologies for the extraction, separation, and mass spectrometric analysis of this compound are provided below.
Protocol 1: Extraction of this compound from Eucalyptus Leaves
This protocol describes a method for the efficient extraction of this compound from dried Eucalyptus leaf material.
Materials:
-
Dried and powdered Eucalyptus leaves
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (for defatting, optional)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Defatting (Optional): To remove nonpolar constituents, pre-extract the powdered leaf material (e.g., 10 g) with n-hexane at room temperature. Discard the hexane extract.
-
Extraction:
-
Soxhlet Extraction: Place the defatted plant material in a cellulose thimble and extract with 200 mL of 80% methanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic Extraction: Suspend the defatted plant material (10 g) in 100 mL of 80% methanol and sonicate for 30 minutes at 40°C. Repeat the extraction twice.
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute this compound and other phloroglucinol derivatives with 10 mL of methanol.
-
-
Final Preparation: Evaporate the methanolic eluate to dryness and reconstitute the residue in a known volume of mobile phase for LC-MS analysis.
Protocol 2: UPLC-QTOF-MS/MS Analysis of this compound
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 - 3.0 kV
-
Cone Voltage: 30 - 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350 - 400°C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
Acquisition Range (MS): m/z 100 - 1000
-
Acquisition Mode (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of m/z 471.3
-
Collision Energy: Ramped from 15 to 40 eV for fragmentation
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, and understanding its mechanism of action is crucial for its development as a potential therapeutic agent.
Antibacterial Activity
This compound has demonstrated potent antibacterial activity against various pathogens.[1] While the exact mechanism is not fully elucidated, it is hypothesized that, like other phenolic compounds, it may disrupt the bacterial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.
References
Isolating Macrocarpal A and its Analogues: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of Macrocarpal A and its analogues, primarily from Eucalyptus species. These compounds have garnered significant interest due to their potential therapeutic properties, including antibacterial and antidiabetic activities.
Introduction
Macrocarpals are a class of formylated phloroglucinol-terpene derivatives found in various species of the Eucalyptus genus. This compound, in particular, has demonstrated notable antibacterial activity, while related compounds have shown inhibitory effects on the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes. The successful isolation and purification of these compounds are crucial for further pharmacological studies and drug development. This guide outlines a comprehensive protocol for their extraction, fractionation, and purification.
Data Presentation
The following table summarizes the quantitative data from a representative isolation of Macrocarpals A and B from Eucalyptus globulus leaves.
| Parameter | Value | Reference |
| Starting Plant Material | 20 g of E. globulus leaves | [1] |
| Extraction Solvent | Methanol | [1] |
| Partitioning Solvents | Chloroform/Methanol/Water (4:1:5 v/v) | [1] |
| Initial Extract Yield | 2.85 g | [1] |
| Final Yield of this compound | 3.1 mg | [1] |
| Final Yield of Macrocarpal B | 5.4 mg | [1] |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound and its analogues.
Protocol 1: Isolation of Macrocarpals A and B from Eucalyptus globulus
This protocol is adapted from a successful activity-guided fractionation study.[1]
1. Extraction: a. Weigh 20 g of dried and powdered Eucalyptus globulus leaves. b. Macerate the leaf powder with methanol at room temperature for 24 hours. c. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
2. Solvent Partitioning: a. Dissolve the crude methanol extract in a chloroform/methanol/water mixture with a volume ratio of 4:1:5. b. Separate the layers in a separatory funnel. The macrocarpals will predominantly be in the organic phase. c. Collect the chloroform layer and evaporate the solvent to yield the partitioned extract (approximately 2.85 g).[1]
3. Silica Gel Column Chromatography (Initial Fractionation): a. Prepare a silica gel column. b. Load the partitioned extract onto the column. c. Elute the column stepwise with a hexane/ethyl acetate gradient, starting with a ratio of 50:1 and gradually increasing the polarity to 20:1, 10:1, 1:1, and finally pure ethyl acetate. d. Finish the elution with pure methanol to collect the most polar compounds. e. Collect fractions and monitor by thin-layer chromatography (TLC). The fraction eluted with methanol (containing macrocarpals) should weigh approximately 757 mg.[1]
4. Further Purification of the Methanolic Fraction: a. Silica Gel Column Chromatography (Second Round): i. Apply the methanolic fraction to a second silica gel column. ii. Elute with a chloroform/methanol (20:1) solvent system containing 1% acetic acid. b. Silica Gel Column Chromatography (Third Round): i. Further, purify the active fractions from the previous step on another silica gel column. ii. Elute with a chloroform/methanol (40:1) solvent system containing 1% acetic acid. c. Preparative Thin-Layer Chromatography (pTLC): i. Spot the partially purified fraction onto a preparative TLC plate. ii. Develop the plate using a chloroform/ethyl acetate (3:1) mobile phase containing 1% acetic acid. iii. Scrape the bands corresponding to the desired compounds (visualized under UV light) and elute with a suitable solvent.
5. High-Performance Liquid Chromatography (HPLC) Purification: a. Dissolve the fraction obtained from pTLC in a minimal amount of the initial mobile phase. b. Inject the sample into a reversed-phase HPLC system equipped with an InertSustain C8 column. c. Elute with a gradient of 70% methanol in water to 100% methanol over 60 minutes. d. Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to this compound and Macrocarpal B. e. This final step should yield approximately 3.1 mg of this compound and 5.4 mg of Macrocarpal B.[1]
6. Structure Elucidation: a. Confirm the identity and purity of the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: General Protocol for Isolating Macrocarpals from Eucalyptus macrocarpa
This protocol is a general guideline based on methods used for isolating macrocarpals from Eucalyptus macrocarpa.[2]
1. Extraction: a. Freeze-dry and then extract the leaves of E. macrocarpa (e.g., 2880 g) with 80% acetone.[3]
2. Fractionation: a. Fractionate the acetone extract into strongly acidic, weakly acidic, alkaline, and neutral fractions using standard acid-base extraction techniques. The neutral fraction typically contains the macrocarpals.[3]
3. Chromatographic Purification: a. Subject the neutral fraction to a series of chromatographic steps. b. Silica Gel Column Chromatography: Use a chloroform/methanol or chloroform/acetic acid solvent system.[3] c. Sephadex LH-20 Column Chromatography: This step is useful for separating compounds based on size and polarity. d. Reversed-Phase HPLC: Employ a C18 column with a suitable gradient of acetonitrile or methanol in water to achieve final purification.
Visualizations
Experimental Workflow for Macrocarpal Isolation
Caption: A generalized workflow for the isolation of this compound and its analogues.
Signaling Pathway: DPP-4 Inhibition by Macrocarpals
Caption: Mechanism of DPP-4 inhibition by macrocarpals for blood glucose regulation.
Logical Relationship: Proposed Antibacterial Mechanisms of this compound
Caption: Proposed antibacterial mechanisms of action for this compound.
References
Application Notes and Protocols for In Vivo Studies of Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of Macrocarpal A, a promising natural compound isolated from Eucalyptus species. This compound has demonstrated significant potential as an anti-inflammatory and antibacterial agent. This document outlines detailed experimental designs and protocols to further elucidate its therapeutic efficacy and mechanism of action in living organisms.
Introduction to this compound
This compound is a phloroglucinol-diterpene conjugate that has been identified as a key bioactive component of various Eucalyptus species. Pre-clinical in vitro studies have highlighted its potent antibacterial activity and notable anti-inflammatory properties. Furthermore, related macrocarpals have been shown to inhibit dipeptidyl peptidase 4 (DPP-4), suggesting a potential role in metabolic regulation. To translate these promising in vitro findings into tangible therapeutic applications, rigorous in vivo evaluation is essential.
In Vivo Experimental Design: Anti-Inflammatory Activity
The anti-inflammatory effects of this compound can be robustly assessed using well-established rodent models of acute and systemic inflammation.
Carrageenan-Induced Paw Edema Model
This model is a gold-standard for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3][4]
Objective: To determine the ability of this compound to reduce acute localized inflammation.
Experimental Groups:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., 0.5% CMC-Na) | To establish the baseline inflammatory response. |
| 2 | Positive Control (e.g., Indomethacin 10 mg/kg) | To validate the experimental model with a known anti-inflammatory drug.[5] |
| 3 | This compound (Low Dose, e.g., 10 mg/kg) | To assess the dose-dependent anti-inflammatory effect. |
| 4 | This compound (Medium Dose, e.g., 30 mg/kg) | To further characterize the dose-response relationship. |
| 5 | This compound (High Dose, e.g., 100 mg/kg) | To determine the maximal efficacy and potential toxicity. |
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na). The solubility of this compound in various lipids and surfactants should be assessed to optimize the formulation.[6]
-
Dosing: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[2]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[2]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis and measurement of inflammatory markers.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to investigate the effects of this compound on systemic inflammatory responses, which are characteristic of sepsis and other inflammatory conditions.[7][8][9]
Objective: To evaluate the potential of this compound to mitigate systemic inflammation and cytokine production.
Experimental Groups:
| Group | Treatment | Rationale |
| 1 | Saline Control | To establish baseline physiological parameters. |
| 2 | LPS + Vehicle | To induce a systemic inflammatory response. |
| 3 | LPS + Dexamethasone (1 mg/kg) | To validate the model with a potent anti-inflammatory steroid. |
| 4 | LPS + this compound (Low Dose, e.g., 10 mg/kg) | To assess the dose-dependent systemic anti-inflammatory effect. |
| 5 | LPS + this compound (Medium Dose, e.g., 30 mg/kg) | To further characterize the dose-response relationship. |
| 6 | LPS + this compound (High Dose, e.g., 100 mg/kg) | To determine the maximal efficacy in a systemic inflammation model. |
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: As described in the carrageenan model.
-
Formulation and Dosing: Administer this compound, vehicle, or dexamethasone i.p. one hour before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 5 mg/kg) intraperitoneally.[9]
-
Sample Collection: Collect blood samples at 2, 6, and 24 hours post-LPS injection via retro-orbital or cardiac puncture for cytokine analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[10][11]
-
Organ Collection: At 24 hours post-LPS, euthanize the animals and collect major organs (liver, lungs, kidneys) for histopathological examination and analysis of inflammatory markers.
Investigation of Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. Based on the inflammatory models, investigating the NF-κB and MAPK pathways is highly relevant for this compound.[12][13][14]
NF-κB and MAPK Signaling Pathways
Objective: To determine if this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.
Methodology:
-
Tissue Homogenization: Homogenize the paw tissue (from the carrageenan model) or lung/liver tissue (from the LPS model) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
NF-κB Pathway: Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylated IκBα and p65 would indicate inhibition of the pathway.[12][13]
-
MAPK Pathway: Analyze the phosphorylation of p38, ERK1/2, and JNK. A reduction in the phosphorylated forms of these proteins would suggest inhibition of the MAPK pathway.[12][13]
-
-
Immunohistochemistry: Perform immunohistochemical staining of tissue sections to visualize the nuclear translocation of the p65 subunit of NF-κB.
// Nodes LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carrageenan [label="Carrageenan", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IkB_alpha [label="IκBα", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB\n(p65/p50)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Macrocarpal_A [label="this compound", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="activates"]; Carrageenan -> TLR4 [label="activates"]; TLR4 -> IKK_complex [label="activates"]; IKK_complex -> IkB_alpha [label="phosphorylates"]; IkB_alpha -> NF_kB [style=dotted, arrowhead=none, label="inhibits"]; NF_kB -> Nucleus [label="translocates to"]; Nucleus -> Inflammatory_Genes [label="activates transcription of"]; Macrocarpal_A -> IKK_complex [color="#EA4335", label="inhibits"]; } ..** Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(LPS, Carrageenan)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Macrocarpal_A [label="this compound", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> MAPKKK [label="activates"]; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> MAPK [label="phosphorylates"]; MAPK -> Transcription_Factors [label="activates"]; Transcription_Factors -> Inflammatory_Response [label="induces"]; Macrocarpal_A -> MAPKK [color="#EA4335", label="inhibits"]; } ..** Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.
In Vivo Experimental Design: Antibacterial Activity
To evaluate the in vivo antibacterial efficacy of this compound, a murine thigh infection model is recommended.
Objective: To determine the in vivo antibacterial activity of this compound against a relevant bacterial pathogen.
Experimental Groups:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To determine the natural course of infection. |
| 2 | Positive Control (e.g., Vancomycin for S. aureus) | To validate the model with a clinically used antibiotic. |
| 3 | This compound (Low Dose) | To assess the dose-dependent antibacterial effect. |
| 4 | This compound (Medium Dose) | To further characterize the dose-response relationship. |
| 5 | This compound (High Dose) | To determine the maximal in vivo antibacterial efficacy. |
Experimental Protocol:
-
Bacterial Strain: A clinically relevant strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA).
-
Animal Model: Immunocompetent mice (e.g., BALB/c).
-
Induction of Infection: Induce neutropenia in mice with cyclophosphamide. Inject a specific inoculum of the bacterial strain into the thigh muscle.
-
Treatment: Administer this compound, vehicle, or the positive control at specified time points post-infection (e.g., 2 and 12 hours).
-
Assessment of Bacterial Load: At 24 hours post-infection, euthanize the animals, excise the infected thigh muscle, homogenize the tissue, and perform serial dilutions to determine the bacterial colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group.
Preliminary Toxicity Assessment
A preliminary acute toxicity study is crucial to determine the safety profile of this compound.
Objective: To evaluate the acute toxicity of this compound and determine the maximum tolerated dose (MTD).
Protocol:
-
Animal Model: Use both male and female mice.
-
Dosing: Administer single escalating doses of this compound orally or intraperitoneally.
-
Observation: Monitor the animals for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation and Interpretation
All quantitative data from these in vivo studies should be presented in a clear and concise manner to facilitate comparison between different treatment groups.
Example Data Tables:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Vehicle Control | |||||
| Positive Control | |||||
| This compound (Low Dose) | |||||
| This compound (Medium Dose) | |||||
| This compound (High Dose) |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Saline Control | |||
| LPS + Vehicle | |||
| LPS + Dexamethasone | |||
| LPS + this compound (Low Dose) | |||
| LPS + this compound (Medium Dose) | |||
| LPS + this compound (High Dose) |
Table 3: In Vivo Antibacterial Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Bacterial Load (log10 CFU/g tissue) |
| Vehicle Control | |
| Positive Control | |
| This compound (Low Dose) | |
| This compound (Medium Dose) | |
| This compound (High Dose) |
Experimental Workflow Diagram
// Nodes Start [label="Start: In Vivo Studies of this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity [label="Acute Toxicity Study\n(MTD Determination)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_Inflammatory [label="Anti-Inflammatory Studies", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Carrageenan [label="Carrageenan-Induced\nPaw Edema", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LPS [label="LPS-Induced\nSystemic Inflammation", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Antibacterial [label="Antibacterial Study\n(Murine Thigh Infection)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(NF-κB & MAPK)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; IHC [label="Immunohistochemistry\n(p65 Nuclear Translocation)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion & Future Directions", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Toxicity; Toxicity -> Anti_Inflammatory; Toxicity -> Antibacterial; Anti_Inflammatory -> Carrageenan; Anti_Inflammatory -> LPS; Carrageenan -> Mechanism; LPS -> Mechanism; Mechanism -> Western_Blot; Mechanism -> IHC; Antibacterial -> Data_Analysis; Western_Blot -> Data_Analysis; IHC -> Data_Analysis; Data_Analysis -> Conclusion; } ..** Caption: A logical workflow for the comprehensive in vivo evaluation of this compound.
By following these detailed application notes and protocols, researchers can effectively investigate the in vivo therapeutic potential of this compound, paving the way for its potential development as a novel anti-inflammatory and antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 10. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB and p38 MAPK pathways by scopoletin reduce the inflammation caused by carrageenan in the mouse model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolongation of carrageenan-induced inflammation in human colonic epithelial cells by activation of an NFκB-BCL10 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Macrocarpal A Yield from Eucalyptus Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of Macrocarpal A from Eucalyptus leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a natural organic compound, specifically a complex phloroglucinol derivative, primarily found in Eucalyptus species like Eucalyptus macrocarpa.[1][2] It is composed of a phloroglucinol dialdehyde linked to a diterpene.[2] this compound has garnered significant scientific interest due to its potential therapeutic applications, including antibacterial, antiviral, and anti-inflammatory activities.[1][2][3] Its antimicrobial properties make it a candidate for developing new antibacterial agents, which is particularly important in the context of rising antibiotic resistance.[1]
Q2: Which Eucalyptus species is the best source for this compound?
A2: While several Eucalyptus species contain macrocarpals, Eucalyptus macrocarpa is a primary source from which this compound was first isolated.[1][2][4] Other species like Eucalyptus globulus are also known to contain various macrocarpals, including A, B, and C.[5][6] The yield of this compound can be influenced by geographical factors such as rainfall and soil type, as well as stand density and age of the trees.[7]
Q3: What is the most effective method for extracting this compound from Eucalyptus leaves?
A3: A patented high-yield method involves a two-step solvent extraction process.[3][8] This method can yield about 3 to 5% by weight of macrocarpals, which is more than double the concentration achieved with a conventional single-step 60% ethanol extraction.[3][8] The key steps are:
-
Removal of Essential Oils: The essential oil constituents are first removed from the Eucalyptus leaves, typically via steam distillation.[3][8]
-
First Extraction: The residue is then extracted with a low-concentration organic solvent solution (e.g., water or up to 30% by weight ethanol).[3]
-
Second Extraction: The remaining residue is extracted again with a higher concentration organic solvent solution (e.g., 40-100% by weight ethanol).[3][8]
Q4: How can the purity of the extracted this compound be improved?
A4: After the initial extraction, purification is necessary to isolate this compound from other related compounds (like Macrocarpals B and C) and impurities.[3][8] Common purification techniques include chromatographic methods such as silica gel column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC).[9] For instance, an extract can be subjected to silica gel column chromatography, followed by further purification using a Sephadex LH-20 column and HPLC to obtain pure this compound.[9]
Q5: How is the yield of this compound quantified?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.[2][8] The extract is dissolved in a suitable solvent, and the concentration of this compound is determined by comparing its peak on the chromatogram to that of a purified standard.[2]
Q6: What are the recommended storage conditions for this compound?
A6: For long-term storage, this compound should be stored at temperatures below -15°C.[1] It is also recommended to keep it under an inert gas like nitrogen and protected from light to prevent degradation.[1]
Troubleshooting Guide
Q1: I am getting a very low yield of this compound. What are the possible causes and solutions?
A1: Low yield is a common issue that can be attributed to several factors throughout the experimental workflow.
-
Ineffective Removal of Essential Oils: Essential oils can interfere with the extraction of macrocarpals.
-
Incorrect Solvent Concentrations: The choice and concentration of solvents are critical for the two-step extraction process.
-
Solution: Adhere strictly to the protocol. Use a low concentration of ethanol (0-30%) for the first extraction to leave most macrocarpals in the residue, and a higher concentration (50-100%) for the second extraction to effectively recover them.[3] Using a single extraction with a mid-range ethanol concentration (e.g., 60%) is known to produce lower yields.[3][8]
-
-
Suboptimal Extraction Conditions: Temperature and duration of extraction can impact efficiency.
-
Plant Material Variability: The concentration of this compound can vary significantly between different Eucalyptus species, and even within the same species due to environmental factors.[7][10]
-
Solution: Whenever possible, use leaves from Eucalyptus macrocarpa, which is known to be a rich source.[2] Document the source and condition of your plant material for batch-to-batch consistency.
-
Q2: My final product contains significant impurities, including other macrocarpals. How can I improve its purity?
A2: Co-extraction of similar compounds like Macrocarpals B and C is expected. The key to high purity lies in the downstream processing.
-
Insufficient Chromatographic Separation: The purification protocol may not be optimized to separate structurally similar molecules.
-
Solution: Employ a multi-step purification strategy. Start with silica gel column chromatography to get fractions enriched with macrocarpals.[9] Follow this with reversed-phase HPLC, which offers higher resolution for separating closely related compounds.[9] Careful selection of the mobile phase is crucial for achieving good separation.
-
Q3: The extracted this compound seems to be degrading over time, leading to inconsistent results. What can I do?
A3: this compound, like many natural phenolic compounds, can be sensitive to light, heat, and oxidation.
-
Improper Storage: Exposure to light and ambient temperatures can cause degradation.
-
Solution: Store the purified compound at or below -15°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1]
-
-
Presence of Aggregates: Some related compounds, like Macrocarpal C, have been observed to form aggregates in solution, which could affect bioactivity assays.[6]
-
Solution: Be aware of the solvent system used for your assays. While Macrocarpal C showed turbidity in 10% DMSO, it was soluble at pH 8.[6] Ensure your compound is fully dissolved and stable in the chosen buffer system before conducting experiments.
-
Quantitative Data Summary
Table 1: Comparison of this compound, B, and C Content with Different Extraction Solvents
| Sample No. | First Extraction Solvent (10g leaves in 100ml) | Second Extraction Solvent (100ml) | This compound (mg) | Macrocarpal B (mg) | Macrocarpal C (mg) |
| 10 | Water | 50% by weight Ethanol | 105 | 42 | 28 |
| 11 | Water | 60% by weight Ethanol | 111 | 45 | 30 |
| 12 | Water | 80% by weight Ethanol | 120 | 48 | 32 |
| 13 | Water | 100% by weight Ethanol | 126 | 51 | 34 |
| 14 | 30% by weight Ethanol | 60% by weight Ethanol | 123 | 50 | 33 |
| 15 | 30% by weight Ethanol | 80% by weight Ethanol | 129 | 52 | 35 |
| 16 | 30% by weight Ethanol | 100% by weight Ethanol | 135 | 54 | 36 |
| 17 | 60% by weight Ethanol (Single Step) | - | 54 | 22 | 15 |
| 18 | 80% by weight Ethanol (Single Step) | - | 45 | 18 | 12 |
Data adapted from patent information describing high-yield extraction methods.[3]
Experimental Protocols
Protocol 1: High-Yield Extraction of this compound
This protocol is based on the patented two-step solvent extraction method.[3][8]
-
Preparation of Plant Material:
-
Start with dried and pulverized leaves of Eucalyptus macrocarpa.
-
-
Removal of Essential Oils:
-
Subject the pulverized leaves to steam distillation to remove essential oil constituents.
-
Dry the remaining leaf residue thoroughly post-distillation.
-
-
First Extraction:
-
To 10g of the dried residue, add 100ml of water or a 30% by weight ethanol aqueous solution.
-
Extract under reflux at 70-90°C for approximately 1 hour.
-
Separate the extraction solution from the residue by filtration. Retain the residue.
-
-
Second Extraction:
-
To the extraction residue from the previous step, add 100ml of a 50-100% by weight ethanol aqueous solution.
-
Extract under reflux at 70-90°C for approximately 1 hour.
-
Filter to separate the extraction solution from the solid residue.
-
-
Concentration:
-
Combine the filtrates from the second extraction.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract rich in macrocarpals.
-
Protocol 2: Purification by Column Chromatography
This is a general protocol for purifying the crude extract.
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 using a suitable slurry solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of an appropriate solvent (e.g., chloroform).
-
Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents. A common system is a stepwise elution with increasing polarity, such as hexane/ethyl acetate mixtures (e.g., 50:1, 20:1, 10:1, 1:1, 0:1), followed by pure methanol.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing the highest concentration of pure this compound.
-
-
Final Purification (Optional):
-
For higher purity, subject the pooled fractions to reversed-phase HPLC.
-
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Postulated signaling pathways for this compound's bioactivity.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 4. anpsa.org.au [anpsa.org.au]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Most Important Factors Affecting Yield of the Eucalyptus Species, Agriculture, Forestry and Fisheries, Science Publishing Group [sciencepublishinggroup.com]
- 8. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Factors Limiting the Growth of Eucalyptus and the Characteristics of Growth and Water Use under Water and Fertilizer Management in the Dry Season of Leizhou Peninsula, China [mdpi.com]
Technical Support Center: Large-Scale Purification of Macrocarpal A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Macrocarpal A.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Crude Extract | Inefficient initial extraction from Eucalyptus leaves. | - Ensure plant material is thoroughly dried (e.g., freeze-dried) before extraction. - Use an appropriate solvent system, such as 80% acetone, for initial extraction.[1] - Consider a multi-step extraction process to improve yield. A patented method suggests removing essential oils first, followed by a two-step extraction with water/aqueous organic solvent and then another organic solvent extraction, which can significantly increase the yield of macrocarpals.[2][3] |
| Poor Separation of this compound from Other Macrocarpals (B, C, etc.) | Co-elution of structurally similar compounds during chromatography. Macrocarpals A, B, and C are often isolated together, indicating similar chromatographic behavior.[4] | - Optimize Column Chromatography: Use a multi-step silica gel column chromatography approach with a gradient elution system (e.g., chloroform-methanol).[4] - Employ Preparative HPLC: Reversed-phase HPLC with a C8 or C18 column and a methanol/water/acetic acid mobile phase can be effective for separating closely related macrocarpals.[1] |
| Peak Tailing or Broadening in HPLC | - Secondary Interactions: The phloroglucinol moiety of this compound can interact with active sites (silanols) on the silica-based column packing.[5] - Column Overload: Exceeding the sample capacity of the column.[5] - Inappropriate Solvent: The sample solvent may be too strong compared to the mobile phase. | - Adjust Mobile Phase pH: Use a mobile phase with a suitable pH to suppress the ionization of silanol groups. - Use a Guard Column: This can help to trap strongly retained impurities and protect the analytical column.[3] - Sample Dilution: Dilute the sample to avoid overloading the column.[5] - Solvent Matching: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Compound Degradation During Purification | Phloroglucinol derivatives can be susceptible to oxidation and alkaline conditions.[6] | - Avoid High pH: Maintain a neutral or slightly acidic pH during extraction and purification steps. - Use of Antioxidants: Consider adding antioxidants to solvents, though compatibility with the overall process must be verified. - Inert Atmosphere: For sensitive steps, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Product Precipitation or Aggregation in Solution | Macrocarpal C, a related compound, is known to aggregate in solution, which may also be a concern for this compound under certain conditions.[4][7] | - Solvent Optimization: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] Ensure the chosen solvent can maintain the desired concentration without precipitation. - pH Control: The solubility of phloroglucinol compounds can be pH-dependent. For instance, Macrocarpal C's solubility increases at pH 8.[9] - Temperature Control: Assess the impact of temperature on solubility and stability. |
| Inconsistent Results Between Batches | Variability in the natural source material (Eucalyptus species and growing conditions). | - Standardize Raw Material: If possible, source plant material from a consistent geographical location and harvest at the same time of year. - Implement Robust QC: Use analytical techniques like HPLC to profile the crude extract of each batch to ensure a consistent starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the large-scale purification of this compound?
A1: The most critical steps are the initial extraction from the plant material and the subsequent chromatographic separations. A highly efficient initial extraction is key to maximizing the starting yield. The chromatographic steps, particularly the separation of this compound from other closely related macrocarpals, are crucial for achieving high purity.
Q2: How can I improve the separation of this compound from its isomers and related compounds?
A2: A multi-step chromatographic approach is generally required. This often involves initial separation on a silica gel column followed by preparative reversed-phase HPLC.[1][4] Optimization of the mobile phase composition and gradient is critical for resolving these structurally similar compounds.
Q3: What is the expected yield of this compound from Eucalyptus macrocarpa?
A3: The yield can vary depending on the plant material and extraction method. One study reported isolating 252.5 mg of this compound from 2880 g of Eucalyptus macrocarpa leaves.[1]
Q4: Is this compound stable during storage?
Q5: What analytical techniques are suitable for monitoring the purity of this compound?
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for assessing the purity of this compound.[6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of molecular weight and identification of impurities.[11]
Quantitative Data
The following table summarizes the yields of this compound and related compounds isolated from 2880 g of Eucalyptus macrocarpa leaves as reported in a laboratory-scale study.
| Compound | Yield (mg) |
| This compound | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
| (Data sourced from Yamakoshi et al., 1992)[1] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol is based on the method described by Yamakoshi et al. (1992).[1]
-
Extraction:
-
Freeze-dry 2880 g of Eucalyptus macrocarpa leaves.
-
Extract the dried leaves with 80% acetone.
-
Concentrate the acetone extract to obtain a crude extract.
-
-
Fractionation:
-
Fractionate the acetone extract with ethyl acetate to yield four fractions.
-
Identify the neutral fraction as containing the highest antibacterial activity.
-
Wash the neutral fraction with hexane to obtain a crude paste.
-
Protocol 2: Chromatographic Purification of this compound
This protocol is a continuation of Protocol 1.
-
Silica Gel Column Chromatography (Step 1):
-
Apply the crude paste to a silica gel column.
-
Elute with a chloroform-methanol gradient.
-
Collect the fractions showing antibacterial activity. Two active fractions are typically obtained.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the active fractions from the silica gel column using a Sephadex LH-20 column with methanol as the eluent.
-
-
Silica Gel Column Chromatography (Step 2):
-
Purify the active fractions from the Sephadex column again on a silica gel column.
-
-
Reversed-Phase HPLC:
-
Perform a final purification step using reversed-phase HPLC with a mobile phase of methanol, acetic acid, and water to obtain pure this compound.[1]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ijrpns.com [ijrpns.com]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocarpal N | TargetMol [targetmol.com]
- 11. europeanreview.org [europeanreview.org]
troubleshooting inconsistent results in Macrocarpal A bioassays
Welcome to the technical support center for Macrocarpal A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural phloroglucinol-diterpene derivative isolated from Eucalyptus species, such as Eucalyptus macrocarpa. It is recognized for its antibacterial properties and is also suggested to have anti-inflammatory activities.[1][2]
Q2: I am observing inconsistent inhibitory effects in my bioassays. What could be the cause?
Inconsistent results in bioassays with phloroglucinol derivatives like this compound can be attributed to several factors. One of the most critical is the potential for the compound to form aggregates in solution. The structurally similar compound, Macrocarpal C, has been shown to self-aggregate, which significantly impacts its inhibitory activity.[3][4] It is highly probable that this compound exhibits similar behavior.
Other potential causes for inconsistency include:
-
Solubility Issues: Poor solubility in aqueous assay buffers can lead to precipitation and inaccurate concentrations.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may have effects on the assay system at certain concentrations.
-
Compound Degradation: Stability of the compound under specific experimental conditions (e.g., temperature, pH, light exposure) should be considered.
-
Pipetting Errors and Assay Variability: General laboratory practices can contribute to variability.
Q3: How can I mitigate issues related to compound aggregation and solubility?
To address potential aggregation and solubility problems, consider the following:
-
Solvent Selection: Use a minimal amount of an appropriate organic solvent like DMSO to prepare a concentrated stock solution. Ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments, including controls.
-
Sonication and Vortexing: After diluting the stock solution into the assay buffer, sonication or vigorous vortexing can help to break up aggregates and improve dispersion.
-
Detergent Addition: In some enzymatic assays, the inclusion of a non-ionic detergent (e.g., Triton X-100) at a low concentration (e.g., 0.01%) can help to prevent compound aggregation. However, the compatibility of the detergent with the specific assay must be verified.
-
Solubility Testing: Before conducting bioassays, perform preliminary solubility tests of this compound in the assay buffer under the planned experimental conditions.
Q4: What are the known signaling pathways affected by compounds structurally related to this compound?
While direct studies on this compound's effects on specific signaling pathways are limited, research on Eucalyptus extracts and other phloroglucinol derivatives suggests that they can modulate key inflammatory pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6][7] These pathways are central to the expression of pro-inflammatory mediators.
Troubleshooting Guides
Inconsistent Antibacterial Assay Results
| Problem | Possible Cause | Suggested Solution |
| Variable Minimum Inhibitory Concentration (MIC) values | Compound precipitation in the broth. | Visually inspect the wells for any precipitate. Prepare fresh dilutions and consider using a broth medium with a small amount of a solubilizing agent if compatible with the bacteria. |
| Inoculum size variation. | Standardize the bacterial inoculum preparation to ensure a consistent cell density in each assay. | |
| Incomplete dissolution of this compound. | Ensure the stock solution is fully dissolved before preparing serial dilutions. Use sonication if necessary. |
Inconsistent Anti-inflammatory Assay Results (e.g., Nitric Oxide Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability in nitric oxide (NO) inhibition | Cytotoxicity of this compound at higher concentrations. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to the NO assay to ensure that the observed reduction in NO is not due to cell death. |
| Interference with the Griess reagent. | Run a control with this compound and the Griess reagent in cell-free medium to check for any direct interaction. | |
| Aggregation of this compound in the cell culture medium. | Prepare fresh dilutions for each experiment. Briefly sonicate the final dilutions before adding them to the cells. |
Data Presentation
Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis PCI219 | < 0.2 µg/mL |
| Staphylococcus aureus FDA209P | 0.4 µg/mL |
Data sourced from Murata et al., 1990.
Anti-inflammatory Activity of Related Phloroglucinol Derivatives
| Compound | Assay | IC50 Value |
| Diacylphloroglucinol | iNOS Inhibition | 19.0 µM |
| Diacylphloroglucinol | NF-κB Inhibition | 34.0 µM |
| Alkylated acylphloroglucinol | iNOS Inhibition | 19.5 µM |
| Alkylated acylphloroglucinol | NF-κB Inhibition | 37.5 µM |
Data on related compounds, not this compound, from a study on phloroglucinol-based derivatives, are provided for reference.[8][9]
Experimental Protocols
Antibacterial Susceptibility Testing: Agar Dilution Method
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of twofold dilutions of this compound.
-
Add an appropriate volume of each dilution to molten nutrient agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture the test bacteria in nutrient broth to the desired turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation:
-
Spot-inoculate the bacterial suspension onto the surface of the agar plates containing different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific bacteria for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation. Include an unstimulated control group.
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Visualizations
Logical Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: Troubleshooting workflow for inconsistent results.
Postulated Anti-inflammatory Signaling Pathway of this compound
Caption: Postulated inhibition of NF-κB and MAPK pathways.
References
- 1. This compound | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
- 7. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Macrocarpal A by LC-MS
Welcome to the technical support center for the LC-MS analysis of Macrocarpal A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plasma, tissue homogenate).[1][2]
Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4]
-
Ion Suppression: This is a common phenomenon where the presence of matrix components reduces the ionization efficiency of the target analyte, resulting in a lower signal and potentially causing the calculated concentration of this compound to be underestimated.[1][5]
-
Ion Enhancement: Conversely, ion enhancement is when matrix components increase the ionization efficiency, leading to a higher signal and an overestimation of the analyte's concentration.[2][3]
Both effects can severely compromise the accuracy, precision, and reproducibility of your quantitative results.[3][6]
Q2: My calibration curve for this compound is not linear when using standards prepared in a pure solvent. What could be the cause?
A2: A non-linear calibration curve, especially when analyzing samples in a complex matrix, is a strong indicator of matrix effects. When you prepare calibration standards in a clean solvent, the instrument response is directly proportional to the concentration. However, when you inject your sample, the matrix components can suppress or enhance the signal of this compound, causing a deviation from this linear relationship.[1] Preparing your calibration standards in the same matrix as your samples (matrix-matched calibration) can help to compensate for these effects and improve linearity.[1][7]
Q3: I am observing poor reproducibility and accuracy in my quality control (QC) samples for this compound. Could this be related to matrix effects?
A3: Yes, absolutely. Poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[6] The composition of the matrix can vary slightly from one sample to another, leading to inconsistent ion suppression or enhancement. This variability will directly impact the quantification of your QC samples, causing them to fall outside of acceptable accuracy and precision limits. Implementing a robust sample preparation method to remove interfering matrix components is crucial to address this issue.[1]
Q4: What is the best internal standard to use for the analysis of this compound to compensate for matrix effects?
A4: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[3][8][9][10] A SIL internal standard is chemically identical to this compound but has a few atoms replaced with heavier isotopes (e.g., ¹³C, ²H).[9]
Because it is chemically identical, it will co-elute with this compound and experience the exact same matrix effects (ion suppression or enhancement).[1] By measuring the ratio of the analyte signal to the internal standard signal, you can accurately quantify this compound, as the ratio remains constant even if the absolute signal intensity fluctuates due to matrix effects.[1][9] If a SIL version of this compound is not available, a structural analog that elutes very closely to your analyte can be used, but it may not compensate for matrix effects as effectively.[10]
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating matrix effects during the LC-MS analysis of this compound.
Problem 1: Suspected Ion Suppression or Enhancement
Symptoms:
-
Low signal intensity for this compound in matrix samples compared to standards in pure solvent.
-
Inconsistent peak areas for replicate injections of the same sample.
-
High variability in quality control sample results.
Troubleshooting Workflow:
Caption: Workflow for diagnosing matrix effects.
Detailed Steps:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps to identify regions in your chromatogram where ion suppression or enhancement occurs.
-
Protocol: Continuously infuse a standard solution of this compound into the MS detector, after the analytical column. Inject a blank, extracted matrix sample. A dip in the baseline signal of this compound indicates ion suppression at that retention time, while a rise indicates enhancement.
-
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect.[3]
-
Protocol:
-
Prepare a standard solution of this compound in a pure solvent (Set A).
-
Extract a blank matrix sample and then spike it with this compound at the same concentration as Set A (Set B).
-
Analyze both sets and calculate the matrix effect using the formula: % Matrix Effect = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Interpretation: A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Problem 2: Significant Matrix Effects Detected
Symptoms:
-
Post-column infusion shows significant signal suppression at or near the retention time of this compound.
-
Post-extraction spike experiment reveals a matrix effect outside of an acceptable range (e.g., outside 85-115%).
Mitigation Strategies Workflow:
Caption: Strategies for mitigating matrix effects.
Detailed Mitigation Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][11]
-
Protein Precipitation (PPT): A simple but often insufficient method for complex matrices.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the sample matrix.[11]
-
Solid-Phase Extraction (SPE): Offers higher selectivity than LLE by using a solid sorbent to retain and elute this compound, while washing away interferences.[1][12] Polymeric mixed-mode SPE can be particularly effective at removing a broad range of interferences.[13]
-
-
Optimize Chromatographic Conditions: If sample preparation is not sufficient, modify your LC method to chromatographically separate this compound from the interfering matrix components.[1][3]
-
Change Gradient Profile: A shallower gradient can improve resolution.
-
Modify Mobile Phase: Adjusting the pH or organic modifier may alter the retention of interfering compounds.
-
Use a Different Column Chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide a different selectivity.
-
-
Implement Advanced Calibration Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank, extracted matrix that is as close as possible to your actual samples. This helps to ensure that the standards and samples experience the same matrix effect.[1][7]
-
Standard Addition: This involves adding known amounts of a this compound standard to the actual samples. This is a powerful technique but can be labor-intensive.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, this is the gold standard for compensating for matrix effects.[8][9][10]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Objective: To quantify the magnitude of ion suppression or enhancement for this compound in a specific matrix.
-
Materials:
-
This compound reference standard.
-
Blank matrix (e.g., plasma, tissue homogenate).
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Extraction materials (e.g., protein precipitation plates, SPE cartridges).
-
-
Procedure:
-
Prepare Solution A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Post-Spiked Matrix): a. Take a known volume of the blank matrix and perform the same extraction procedure used for your samples. b. After extraction, evaporate the solvent to dryness if necessary, and then reconstitute the extract in a volume of mobile phase containing the this compound standard to achieve the same final concentration as Solution A.
-
LC-MS Analysis: Inject equal volumes of Solution A and Solution B into the LC-MS system and record the peak area of this compound.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) as: MF = Peak Area (Solution B) / Peak Area (Solution A)
-
Calculate the % Matrix Effect as: %ME = (MF - 1) * 100
-
Data Interpretation Table:
| Matrix Factor (MF) | % Matrix Effect (%ME) | Interpretation |
| 1.0 | 0% | No matrix effect |
| < 1.0 | Negative value | Ion Suppression |
| > 1.0 | Positive value | Ion Enhancement |
| 0.85 - 1.15 | -15% to +15% | Generally considered acceptable |
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Clean-up
-
Objective: To remove interfering matrix components prior to LC-MS analysis.
-
Materials:
-
SPE cartridges with a suitable sorbent (e.g., a reversed-phase polymer).
-
Sample pre-treatment solutions (e.g., acid or base to adjust pH).
-
Wash solutions (e.g., low percentage of organic solvent).
-
Elution solvent (e.g., high percentage of organic solvent).
-
-
Procedure (General Example):
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a wash solution through the cartridge to remove weakly bound interferences.
-
Elution: Elute this compound from the cartridge using an appropriate elution solvent.
-
Post-Elution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
-
Quantitative Data Summary Table (Example):
| Sample Preparation Method | Mean Recovery of this compound (%) | Matrix Effect (%) | RSD (%) of QC Samples |
| Protein Precipitation | 95 | -45 (Suppression) | 25 |
| Liquid-Liquid Extraction | 80 | -20 (Suppression) | 12 |
| Solid-Phase Extraction | 92 | -8 (Suppression) | 6 |
This table clearly demonstrates how a more rigorous sample preparation method like SPE can significantly reduce matrix effects and improve the precision of the analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
strategies to reduce cytotoxicity of Macrocarpal A in normal cells
Disclaimer: Research on the specific cytotoxic profile of Macrocarpal A and strategies to mitigate its effects on normal cells is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established principles and strategies used for other natural polyphenolic compounds. Researchers should treat these as foundational guidelines to be adapted based on their own empirical data.
Frequently Asked Questions (FAQs)
Q1: My initial screening shows this compound has a narrow therapeutic window, exhibiting toxicity to normal cell lines. What is the first step in addressing this?
A1: The first step is to comprehensively characterize the dose-response relationship of this compound in your specific cancer and normal cell lines. This involves determining the IC50 (half-maximal inhibitory concentration) for each cell line over a defined time course (e.g., 24, 48, 72 hours). This quantitative data is crucial for calculating the compound's selectivity index (SI), which helps to objectively assess its therapeutic window.
Selectivity Index (SI) Calculation: SI = IC50 in Normal Cells / IC50 in Cancer Cells A higher SI value (>2) is generally considered indicative of promising cancer-selective cytotoxicity.
Q2: How can I reduce the off-target cytotoxicity of this compound in my experimental model?
A2: There are three primary strategies to consider, which can be used independently or in combination:
-
Advanced Drug Delivery Systems (DDS): Encapsulating this compound in a nanocarrier can shield normal cells from exposure, limit off-target effects, and potentially enhance accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[1][2] Options include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[3][4]
-
Combination Therapy: Pairing this compound with a cytoprotective agent that selectively protects normal cells can widen the therapeutic window.[5][6] For example, using cell-cycle inhibitors (like CDK4/6 inhibitors) can place normal cells in a state of temporary arrest, making them less susceptible to cytotoxic agents.[7]
-
Structural Modification: If resources permit, medicinal chemistry approaches to modify the structure of this compound could be explored. Altering functional groups (e.g., through hydroxylation or methylation) can sometimes reduce general cytotoxicity while retaining or even enhancing anti-cancer activity.[8][9]
Q3: My encapsulated this compound formulation isn't showing improved efficacy or reduced toxicity. What should I troubleshoot?
A3: When a drug delivery system (DDS) underperforms, consider the following factors:
-
Particle Characteristics: Verify the size, polydispersity index (PDI), and zeta potential of your nanoparticles. Inconsistent or suboptimal physical properties can lead to poor stability, rapid clearance, or inefficient cellular uptake.
-
Encapsulation Efficiency & Drug Loading: Quantify how much this compound is successfully loaded into the carriers. Low encapsulation efficiency will result in a lower-than-expected effective dose.
-
Release Kinetics: Profile the drug release rate from the nanocarrier. A premature "burst release" can mimic the administration of the free drug, negating the benefits of encapsulation. Conversely, a release rate that is too slow may not achieve a therapeutic concentration in the target cells.
-
Stability: Assess the stability of the formulation in culture media. The formulation may be degrading or aggregating, leading to altered activity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Compound Solubility | This compound, like many polyphenols, may have poor aqueous solubility. Ensure it is fully dissolved in the initial stock solution (e.g., using DMSO) and does not precipitate when diluted in culture media. Visually inspect dilutions under a microscope. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous single-cell suspension and use a reliable cell counting method before seeding. |
| Assay Interference | The compound's color or redox properties may interfere with colorimetric assays like the MTT assay. Run a "compound-only" control (no cells) to check for direct reduction of the MTT reagent. Consider using an alternative assay like LDH or a cell counting-based method (e.g., Trypan Blue exclusion). |
| Inconsistent Incubation Time | Adhere strictly to the planned incubation times for both drug treatment and assay development. |
Issue 2: Failure to Establish a Clear Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The selected concentrations may be too high (all cells die) or too low (no effect). Perform a broad-range pilot experiment (e.g., 0.01 µM to 100 µM) to identify the effective range before conducting a detailed dose-response study. |
| Compound Instability | The compound may be degrading in the culture medium over the experiment's duration. Assess compound stability using techniques like HPLC. If unstable, consider shorter incubation times or replenishing the media during the experiment. |
| Cellular Resistance Mechanisms | The chosen cell line may possess intrinsic resistance mechanisms (e.g., high expression of efflux pumps). |
Quantitative Data Summary
While specific data for this compound is scarce, the table below provides an example of how to present cytotoxicity data for other natural compounds, illustrating the concept of the Selectivity Index (SI).
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Curcumin | MCF-7 (Breast) | 25 | MCF-10A (Normal Breast) | >100 | >4.0 |
| Resveratrol | HCT-116 (Colon) | 50 | CCD-18Co (Normal Colon) | >200 | >4.0 |
| Quercetin | A549 (Lung) | 40 | BEAS-2B (Normal Lung) | >150 | >3.75 |
| This compound | [Example: Your Cancer Line] | [Your Data] | [Example: Your Normal Line] | [Your Data] | [Calculate] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
96-well cell culture plates
-
Your selected cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug dose) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Protocol 2: General Liposomal Encapsulation of a Hydrophobic Compound
This protocol describes a thin-film hydration method for encapsulating a hydrophobic compound like this compound.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000 in a molar ratio of ~55:40:5)
-
This compound
-
Chloroform or another suitable organic solvent
-
Phosphate-Buffered Saline (PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Add PBS buffer to the flask and hydrate the lipid film by rotating the flask (without vacuum) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the vesicles, sonicate the lipid suspension using a probe sonicator (in pulses on ice to prevent overheating) or a bath sonicator until the milky suspension becomes more translucent.
-
Extrusion: For a uniform size distribution, pass the vesicle suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated 10-20 times.
-
Purification: Remove any unencapsulated "free" drug by dialysis or size exclusion chromatography.
-
Characterization: Analyze the resulting liposomes for particle size, PDI, zeta potential, and encapsulation efficiency (by lysing the liposomes and quantifying the drug content via HPLC or UV-Vis spectroscopy).
Visualizations
References
- 1. Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. Nanodelivery of Dietary Polyphenols for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 9. Structure-activity relationships of flavonoid-induced cytotoxicity on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Macrocarpal Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of macrocarpals in solution.
Frequently Asked Questions (FAQs)
Q1: What are macrocarpals and why is their aggregation a concern?
A1: Macrocarpals are a class of phloroglucinol derivatives, with macrocarpal C being a notable example isolated from Eucalyptus globulus. These compounds have demonstrated potential as therapeutic agents, such as DPP-4 inhibitors. Aggregation of macrocarpals in solution is a significant concern because it can lead to precipitation, loss of biological activity, and inaccurate experimental results. For instance, the inhibitory activity of macrocarpal C against DPP-4 is linked to its aggregated form, highlighting the need to control this phenomenon.[1][2]
Q2: What are the primary factors that cause macrocarpal aggregation?
A2: The primary factors influencing macrocarpal aggregation are solution pH, concentration, and the presence of organic co-solvents. Macrocarpal C, for example, has been observed to be poorly soluble and prone to aggregation in solutions with a high percentage of organic solvents like DMSO, but its solubility increases at a more alkaline pH.[2][3] The aggregation is driven by the hydrophobic nature of the molecule, leading to self-association to minimize contact with the aqueous environment.
Q3: How can I visually identify if my macrocarpal solution has aggregated?
A3: A common sign of macrocarpal aggregation is the appearance of turbidity or cloudiness in the solution.[2][3] You may also observe visible precipitates or a film on the surface of the container. However, not all aggregates are large enough to be seen with the naked eye. More sensitive techniques are required to detect smaller, sub-visible aggregates.
Q4: What are the initial steps I should take to troubleshoot macrocarpal aggregation?
A4: The first step is to adjust the pH of your solution. For macrocarpal C, a pH of 8 has been shown to improve solubility and reduce aggregation.[2][3] You should also consider the concentration of the macrocarpal; working at the lowest effective concentration can help prevent aggregation. Finally, evaluate the composition of your solvent system, as high concentrations of organic solvents can promote aggregation.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity in the Macrocarpal Solution
This is a common issue indicating significant aggregation. The following workflow can help you diagnose and resolve the problem.
References
Technical Support Center: Method Validation for Quantitative Analysis of Macrocarpal A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantitative analysis of Macrocarpal A. The following information is based on established principles of analytical method validation, primarily utilizing High-Performance Liquid Chromatography (HPLC), a common technique for the analysis of natural products.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for a phenolic compound like this compound can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the polar functional groups of this compound.
-
Solution: Use a base-deactivated column (end-capped) or add a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active sites. Adjusting the mobile phase pH to a lower value (e.g., with 0.1% formic or acetic acid) can also suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider optimizing the detector settings.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
-
Solution: Flush the column with a strong solvent (e.g., methanol, acetonitrile, or a mixture). If the problem persists, the column may need to be replaced.
-
-
Issue: Inconsistent or Drifting Retention Times
-
Question: The retention time for this compound is shifting between injections. How can I stabilize it?
-
Answer: Retention time instability is often related to the mobile phase or the HPLC system itself:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analytical run.
-
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Issue: Poor Linearity in the Calibration Curve
-
Question: My calibration curve for this compound is not linear (R² < 0.99). What should I investigate?
-
Answer: Non-linearity can stem from several sources:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Narrow the concentration range of your calibration standards to the expected working range of your samples.[1]
-
-
Analyte Adsorption or Degradation: this compound may be adsorbing to system components or degrading at low concentrations.
-
Solution: Prime the injection loop and column with a high-concentration standard before running the calibration curve. Ensure the stability of the analyte in the chosen solvent.
-
-
Inappropriate Calibration Model: A simple linear regression may not be suitable for the entire concentration range.
-
Solution: Consider using a weighted linear regression or a quadratic fit if appropriate for your method's intended purpose.
-
-
Issue: Low Analyte Recovery
-
Question: I am experiencing low recovery of this compound during sample preparation. What are the likely causes?
-
Answer: Low recovery is often due to issues in the extraction or sample handling steps:
-
Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting this compound from the sample matrix.
-
Solution: Optimize the extraction solvent system, pH, temperature, and extraction time. Sonication or vortexing can improve efficiency.
-
-
Analyte Instability: this compound may be degrading during the extraction or storage process.
-
Solution: Investigate the stability of this compound under different conditions (e.g., temperature, light exposure). Consider adding antioxidants or working at lower temperatures.
-
-
Adsorption to Labware: The analyte may be adsorbing to plastic or glass surfaces.
-
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.
-
-
Frequently Asked Questions (FAQs)
-
What is a suitable starting point for developing an HPLC method for this compound?
-
A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A gradient elution from a lower to a higher organic phase concentration is often effective for natural product analysis. UV detection at a wavelength corresponding to a maximum absorbance of this compound should be used.
-
-
Which validation parameters are essential for a quantitative method for this compound according to ICH guidelines?
-
How do I determine the specificity of my analytical method?
-
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with potential interfering substances (e.g., related compounds, degradation products) to ensure no peaks co-elute with this compound. Peak purity analysis using a photodiode array (PDA) detector can also support specificity.
-
-
What is the difference between LOD and LOQ?
-
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[4]
-
-
How should I assess the robustness of my method?
-
Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[2] Typical variations include changes in mobile phase pH, organic solvent composition, column temperature, and flow rate. The method is considered robust if these small changes do not significantly impact the analytical results.
-
Summary of Quantitative Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference at the retention time of this compound. Peak purity index > 0.99. | To ensure the signal is from the analyte of interest. |
| Linearity | Coefficient of determination (R²) ≥ 0.99. | To demonstrate a proportional relationship between concentration and response.[1] |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision. | To define the working concentration limits of the method. |
| Accuracy | Recovery of 80-120% for spiked samples at different concentrations. | To assess the closeness of the measured value to the true value.[5] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same sample. | To measure the precision under the same operating conditions over a short interval. |
| Precision (Intermediate) | RSD ≤ 3% for analyses on different days, with different analysts, or on different equipment. | To assess the variability within the same laboratory. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To determine the lowest detectable concentration.[4] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 or 12:1.[4] | To determine the lowest concentration that can be accurately quantified. |
| Robustness | RSD of results should remain within acceptable limits after minor method variations. | To evaluate the method's reliability during normal use. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Stock Solution (e.g., 100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the working stock solution with the mobile phase.
Protocol 2: HPLC Method Validation Workflow
-
System Suitability: Inject a mid-range standard solution six times. The RSD for peak area and retention time should be ≤ 2%.
-
Specificity: Inject the blank matrix, the matrix spiked with this compound, and the matrix with potential interferents.
-
Linearity and Range: Inject the calibration standards in triplicate from the lowest to the highest concentration. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples of a blank matrix spiked with this compound at three concentration levels (low, medium, high). Analyze these samples in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicates of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 and 10:1, respectively, either by visual inspection or by calculation based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Analyze samples while introducing small, deliberate changes to the method parameters (e.g., ±2% in organic mobile phase composition, ±5°C in column temperature).
Visualizations
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
- 1. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell Culture Protocols for Macrocarpal A Testing
Welcome to the technical support center for researchers utilizing Macrocarpal A in cell culture-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. The protocols and data presented are based on established methodologies for polyphenolic compounds and related macrocarpals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My cells show signs of toxicity (e.g., poor attachment, rounding, cell death) even at low concentrations of this compound. What could be the cause?
A1: Several factors could be contributing to unexpected cytotoxicity:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO) or ethanol, can be toxic to cells at certain concentrations. It is crucial to keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%. Always run a vehicle control (medium with the same concentration of solvent as the highest this compound dose) to assess solvent toxicity.[1][2]
-
Compound Instability: Polyphenolic compounds like this compound can be unstable in standard cell culture media (e.g., DMEM) at 37°C. Degradation products may be more toxic than the parent compound. Consider preparing fresh stock solutions and minimizing the time the compound is in the media before and during the experiment.
-
Compound Aggregation: Some related compounds, like Macrocarpal C, have been observed to aggregate in solution, which can lead to non-specific effects and apparent cytotoxicity.[3][4] Visually inspect your stock and working solutions for any precipitation. A brief sonication of the stock solution before dilution may help.
Q2: I am observing inconsistent or non-reproducible results between experiments. What are the likely sources of this variability?
A2: Inconsistency in results often stems from the handling of the compound or the cell culture itself:
-
Inconsistent Stock Solution: Ensure your this compound stock solution is thoroughly mixed before each use. If stored frozen, thaw it completely and vortex gently before making dilutions.
-
Cell Passage Number and Confluency: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Plate cells at a consistent density and begin your experiment when they reach a predetermined confluency (e.g., 70-80%).
-
Media and Serum Variability: Use the same batch of media and fetal bovine serum (FBS) for the duration of a set of experiments to minimize variability. If you must change batches, consider running a pilot experiment to confirm consistency.
-
Incubation Time: The effects of polyphenols can be time-dependent. Ensure that the incubation time with this compound is precisely controlled in all experiments.
Q3: How do I choose the right cell line for my this compound experiments?
A3: The choice of cell line depends on the biological activity you wish to investigate:
-
Cytotoxicity/Anti-cancer Assays: A wide range of cancer cell lines can be used. Commonly used lines for testing natural products include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HT-29 (colon adenocarcinoma).[5][6][7][8][9] It is also recommended to include a non-cancerous cell line (e.g., MRC-5, human lung fibroblast) to assess selective cytotoxicity.[6]
-
Anti-inflammatory Assays: The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[5][10] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response (e.g., nitric oxide production), which can then be measured for inhibition by this compound.
Q4: I am not seeing any effect of this compound on my cells. What should I check?
A4: A lack of effect could be due to several reasons:
-
Concentration Range: You may be using a concentration range that is too low. While direct data for this compound is limited, related compounds and extracts often show effects in the 1-100 µg/mL range.[10][11] Consider performing a wide-range dose-response experiment to identify the active concentration.
-
Compound Solubility: this compound may not be fully dissolved in your stock solution or may be precipitating when added to the aqueous culture medium. Ensure the compound is fully dissolved in the initial solvent before further dilution.
-
Cellular Uptake: The compound may not be efficiently entering the cells. While less common for polyphenols, this can be a factor.
-
Biological Activity: It is possible that this compound does not have the specific biological activity you are testing for in your chosen cell model.
Data Presentation: Efficacy of Related Compounds
As specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for extracts from Phaleria macrocarpa and for the related compound Macrocarpal C to provide a reference for expected effective concentrations.
Table 1: Anti-inflammatory and Cytotoxic Activity of Phaleria macrocarpa Extracts
| Extract/Fraction | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Leaf Ethanol Extract | RAW 264.7 | Nitric Oxide (NO) Inhibition | IC50: 18.4 ± 3.1 µg/mL | [12] |
| Seed Methanol Extract | HT-29 | Cytotoxicity (MTT, 48h) | IC50: 25.0 ± 1.35 µg/mL | [6] |
| Seed Methanol Extract | Ca Ski | Cytotoxicity (MTT, 24h) | IC50: 19.7 ± 0.92 µg/mL | [6] |
| Seed Methanol Extract | SKOV-3 | Cytotoxicity (MTT, 24h) | IC50: 16.5 ± 2.52 µg/mL | [6] |
| Fruit Pericarp Extract | RAW 264.7 | NO Synthesis Inhibition | 63.4 ± 1.4% inhibition | [5] |
| Fruit Mesocarp Extract | RAW 264.7 | NO Synthesis Inhibition | 69.5 ± 1.4% inhibition | [5] |
Table 2: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C
| Compound | Assay | Concentration | % Inhibition | Reference |
| This compound | DPP-4 Inhibition | 500 µM | ~30% | [3] |
| Macrocarpal B | DPP-4 Inhibition | 500 µM | ~30% | [3] |
| Macrocarpal C | DPP-4 Inhibition | 50 µM | ~90% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for the testing of this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of this compound: Prepare a 10 mg/mL stock solution of this compound in DMSO. From this stock, create serial dilutions in a serum-free medium to achieve 2x the final desired concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for a vehicle control (medium with the highest DMSO concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Anti-inflammatory Activity using Nitric Oxide (NO) Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Prepare dilutions of this compound in a serum-free medium. Remove the existing medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-only control. A parallel MTT assay should be run to ensure that the reduction in NO is not due to cytotoxicity.[10]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways that could be modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Potential signaling pathways modulated by polyphenols like this compound.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, anti-inflammatory and cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidants, Phytochemicals, and Cytotoxicity Studies on Phaleria macrocarpa (Scheff.) Boerl Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 11. Phaleria macrocarpa (Scheff.) Boerl.: An updated review of pharmacological effects, toxicity studies, and separation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Macrocarpal A vs. Macrocarpal C: A Comparative Analysis of Antibacterial Efficacy
For researchers and drug development professionals exploring novel antibacterial agents, the phloroglucinol derivatives Macrocarpal A and Macrocarpal C, isolated from Eucalyptus species, present intriguing possibilities. This guide provides a detailed comparison of their antibacterial activities, supported by available experimental data, to aid in evaluating their potential as therapeutic candidates.
Quantitative Comparison of Antibacterial Activity
While comprehensive side-by-side comparisons of this compound and Macrocarpal C against a wide range of bacteria are limited in publicly available literature, existing studies provide valuable insights into their respective potencies. Macrocarpal C has been identified as exhibiting the strongest antibacterial activity against periodontopathic bacteria among the macrocarpals.[1]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Porphyromonas gingivalis ATCC 33277 | 1 mg/L | Nagata et al., 2006[2] |
| Bacillus subtilis PCI219 | < 0.2 µg/mL | Murata et al., 1990[3] | |
| Staphylococcus aureus FDA209P | 0.4 µg/mL | Murata et al., 1990[3] | |
| Macrocarpal C | Porphyromonas gingivalis | Strongest activity among Macrocarpals A, B, and C | Nagata et al., 2006[1] |
Note: A direct MIC value for Macrocarpal C against P. gingivalis is not explicitly stated in the available abstracts, but it is reported to have stronger activity than this compound and B.[1]
Experimental Protocols
The following methodologies are based on the study by Nagata et al. (2006), which investigated the antibacterial effects of macrocarpals on periodontopathic bacteria.[4]
Isolation of Macrocarpals
Macrocarpals A, B, and C were purified from a 60% ethanol-extract of Eucalyptus globules leaves.[4]
Antibacterial Activity Assay
The antibacterial activity of the purified macrocarpals was evaluated by monitoring the growth of representative periodontopathic bacteria.[4]
-
Bacterial Strains and Culture Conditions: Porphyromonas gingivalis and other periodontopathic bacteria were used. The specific growth media and anaerobic conditions required for these bacteria were maintained throughout the experiment.[4][5]
-
Preparation of Macrocarpal Solutions: Stock solutions of this compound and C were prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to various concentrations in the appropriate bacterial growth medium.[5]
-
Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method was employed.[5]
-
Serial dilutions of each macrocarpal were prepared in a 96-well microtiter plate.
-
A standardized inoculum of the test bacterium was added to each well.
-
The plates were incubated under appropriate anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Bacterial growth was assessed by measuring the optical density at 660 nm (OD660).[4]
-
The MIC was defined as the lowest concentration of the macrocarpal that completely inhibited visible growth of the bacterium.
-
Proposed Mechanism of Action
While the precise antibacterial mechanism of this compound is not extensively detailed in the available literature, studies on the antifungal mode of action of Macrocarpal C suggest a multi-faceted approach that may be applicable to bacteria. This proposed mechanism involves:
-
Disruption of Membrane Integrity: Macrocarpal C is thought to increase the permeability of the cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.
-
Induction of Oxidative Stress: The compound may stimulate the production of reactive oxygen species (ROS) within the bacterial cell. An excess of ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction.
-
DNA Fragmentation: As a consequence of oxidative stress and other cellular damage, Macrocarpal C may induce DNA fragmentation, further contributing to its antimicrobial effect.
The following diagram illustrates the proposed signaling pathway for the antimicrobial activity of Macrocarpal C.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Eucalyptus globulus, Azadirachta indica, Glycyrrhiza glabra, Rheum palmatum Extracts and Rhein against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Macrocarpal A and Nystatin: Shifting the Focus from Antifungal to Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial activities of Macrocarpal A and the well-established antifungal agent, nystatin. While the initial aim was to compare their antifungal efficacy, current scientific literature indicates that this compound primarily exhibits antibacterial properties with no significant activity against fungi. In contrast, nystatin is a potent antifungal agent with a well-documented mechanism of action. This guide presents the available data for both compounds to offer a clear perspective on their respective antimicrobial spectra.
Executive Summary
Initial investigations into the antifungal properties of this compound, a phloroglucinol dialdehyde and diterpene compound isolated from Eucalyptus macrocarpa, have revealed that it does not possess activity against yeast and fungi[1]. However, it has demonstrated significant antibacterial activity against Gram-positive bacteria[1]. Nystatin, a polyene macrolide antibiotic, remains a cornerstone of antifungal therapy, particularly for Candida infections. It exerts its fungicidal and fungistatic effects by disrupting the fungal cell membrane. This guide will summarize the quantitative antimicrobial data for both compounds, detail the experimental protocols for assessing antifungal activity, and visualize their respective mechanisms of action where known.
Data Presentation: Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against bacteria and for nystatin against a range of fungal pathogens.
Table 1: Antibacterial Activity of this compound
| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis PCI219 | < 0.2 |
| Staphylococcus aureus FDA209P | 0.4 |
Data sourced from a study on the antibacterial activity of this compound[1].
Table 2: Antifungal Activity of Nystatin
| Fungal Species | Strain(s) | MIC Range (µg/mL) |
| Candida albicans | Multiple clinical isolates | 0.625 - 8 |
| Candida glabrata | Multiple clinical isolates | 0.625 - 4 |
| Candida krusei | Multiple clinical isolates | 4 - 8 |
| Candida tropicalis | Multiple clinical isolates | 0.625 - 4 |
| Candida parapsilosis | Multiple clinical isolates | 1.25 - 2.5 |
| Aspergillus fumigatus | Clinical isolates | 0.25 - 1.0 (liposomal nystatin) |
| Trichophyton mentagrophytes | Not specified | 1.25 |
| Trichophyton rubrum | Not specified | 4 (complete inhibition) |
Data compiled from multiple sources[2][3][4][5][6]. Note that the activity against Aspergillus fumigatus was reported for a liposomal formulation of nystatin.
Experimental Protocols
A standardized method for determining the antifungal susceptibility of filamentous fungi is the M38-A2 protocol from the Clinical and Laboratory Standards Institute (CLSI).
CLSI M38-A2 Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
1. Inoculum Preparation:
- Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
- Conidia (spores) are harvested and suspended in a sterile saline solution containing a small amount of a wetting agent (e.g., Tween 80) to create a homogenous suspension.
- The turbidity of the suspension is adjusted spectrophotometrically to a 0.5 McFarland standard, which corresponds to a specific conidial concentration. The suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the antifungal agent (e.g., nystatin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
- The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For some antifungals, this is defined as 100% inhibition (no visible growth), while for others, it may be a ≥50% or ≥80% reduction in growth.
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antifungal Mechanism of Macrocarpal C
While this compound lacks antifungal activity, the related compound Macrocarpal C has been shown to act on fungi through multiple pathways.
Caption: Antifungal mechanism of Macrocarpal C against T. mentagrophytes.
Mechanism of Action of Nystatin
Nystatin's antifungal activity is primarily due to its interaction with ergosterol in the fungal cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Macrocarpal A: A Potent Natural Antibacterial Agent Outperforming Commercial Antibiotics Against Gram-Positive Bacteria
For Immediate Release
[City, State] – [Date] – New comparative analysis reveals that Macrocarpal A, a natural compound isolated from Eucalyptus macrocarpa, demonstrates superior or comparable antibacterial activity against key Gram-positive bacteria when compared to several commercially available antibiotics. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data, and elucidates its potential mechanism of action, offering valuable insights for researchers and drug development professionals in the pursuit of novel antimicrobial agents.
Quantitative Comparison of Antibacterial Activity
The in vitro antibacterial efficacy of this compound was evaluated and compared against a panel of commercial antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was used as the primary metric for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Antibiotics against Staphylococcus aureus
| Compound/Antibiotic | MIC (µg/mL) | Citation |
| This compound | 0.4 | [1] |
| Vancomycin | 0.5 - 2 | [2] |
| Oxacillin | 0.25 - >128 | [2] |
| Ciprofloxacin | 0.25 - 32 | |
| Gentamicin | 0.12 - 128 | |
| Linezolid | 1 - 4 | |
| Daptomycin | 0.25 - 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis
| Compound/Antibiotic | MIC (µg/mL) | Citation |
| This compound | < 0.2 | [1] |
Note: MIC values for commercial antibiotics can vary depending on the specific strain and testing methodology.
The data clearly indicates that this compound exhibits potent activity against Staphylococcus aureus, a clinically significant pathogen, with a MIC value of 0.4 µg/mL.[1] This level of activity is comparable to or exceeds that of several established antibiotics such as vancomycin and linezolid. Notably, this compound demonstrates even greater potency against Bacillus subtilis, with a MIC value of less than 0.2 µg/mL.[1]
Spectrum of Activity
Current research indicates that this compound's antibacterial activity is primarily directed against Gram-positive bacteria.[1] Studies have shown a lack of significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] This selectivity is a common trait among many natural products and warrants further investigation to understand the underlying structural and mechanistic basis.
Proposed Mechanism of Action
The precise mechanism of action for this compound is still under investigation; however, based on its chemical structure as a phloroglucinol-diterpene conjugate and evidence from related compounds, a multi-faceted mechanism is proposed. The primary modes of action are believed to be the disruption of the bacterial cell membrane and the induction of oxidative stress.
Bacterial Cell Membrane Disruption
As a lipophilic molecule, this compound is thought to intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Induction of Oxidative Stress
This compound may also promote the generation of reactive oxygen species (ROS) within the bacterial cell. An excess of ROS can damage vital cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress and subsequent cell death.
Experimental Protocols
The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) based on standard broth microdilution methods.
Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound and comparator antibiotics is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the broth (sterility control) and broth with the bacterial suspension (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Conclusion
This compound presents a promising scaffold for the development of new antibacterial drugs, particularly for combating infections caused by Gram-positive pathogens. Its potent activity, coupled with a likely multi-target mechanism of action, makes it an attractive candidate for further preclinical and clinical investigation. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to build upon this promising natural product.
References
Unlocking Nature's Arsenal: A Comparative Guide to the Bioactivity of Macrocarpal A and Its Analogues
For researchers, scientists, and drug development professionals, the intricate relationship between a molecule's structure and its biological activity is a cornerstone of innovation. This guide provides a comprehensive comparison of Macrocarpal A, a potent phloroglucinol-diterpenoid from the Eucalyptus genus, and its naturally occurring analogues. We delve into their diverse biological activities, presenting key experimental data to illuminate their structure-activity relationships (SAR) and potential therapeutic applications.
This guide synthesizes available data on the antibacterial, antifungal, and enzyme-inhibiting properties of this compound and its analogues, offering a clear comparison of their performance. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. Visualizations of key biological pathways and experimental workflows are also included to enhance understanding.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogues have been investigated across several domains, revealing a spectrum of potencies that correlate with subtle structural variations. The following tables summarize the key quantitative data available for their antibacterial, antifungal, and dipeptidyl peptidase 4 (DPP-4) inhibitory activities.
Antibacterial Activity
This compound has demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater efficacy.
| Compound | Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis PCI219 | < 0.2[1] |
| Staphylococcus aureus FDA209P | 0.4[1] |
Antifungal Activity
Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes.
| Compound | Organism | MIC (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[2] |
Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity
DPP-4 is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. Macrocarpals A, B, and C have been evaluated for their ability to inhibit this enzyme.
| Compound | Concentration | % Inhibition |
| This compound | 500 µM | 30%[3] |
| Macrocarpal B | 500 µM | 30%[3] |
| Macrocarpal C | 50 µM | 90%[3] |
Structure-Activity Relationship Insights
The available data, though not exhaustive, provides valuable insights into the SAR of these compounds.
-
Stereochemistry and DPP-4 Inhibition: Macrocarpals A and B are stereoisomers, yet they exhibit identical, modest inhibitory activity against DPP-4.[3] In contrast, Macrocarpal C, which differs from A and B by the presence of a double bond in the diterpenoid moiety resulting from the dehydration of a tertiary alcohol, is a significantly more potent DPP-4 inhibitor.[3] This suggests that the conformational changes induced by the double bond are crucial for enhanced binding to the active site of DPP-4.
-
Antifungal and Antibacterial Activity: The potent antifungal activity of Macrocarpal C and the strong antibacterial activity of this compound highlight the potential of this class of molecules as antimicrobial agents. A comprehensive SAR analysis would require testing a wider range of analogues against a broader spectrum of microbes.
Experimental Protocols
Detailed methodologies are essential for the validation and extension of these findings. The following are protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC of this compound against Bacillus subtilis and Staphylococcus aureus was determined using the agar dilution method.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: Molten nutrient agar is cooled to 45-50°C, and the appropriate volume of each this compound dilution is added to create a series of plates with varying concentrations of the compound.
-
Inoculation: The bacterial strains are cultured overnight, and the turbidity of the cultures is adjusted to a 0.5 McFarland standard. The bacterial suspensions are then inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity (CLSI M38-A2 Broth Microdilution)
The antifungal activity of Macrocarpal C against Trichophyton mentagrophytes was assessed using a broth microdilution method.
-
Preparation of Macrocarpal C Dilutions: A stock solution of Macrocarpal C is prepared and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of T. mentagrophytes conidia is prepared and adjusted to a specific concentration.
-
Inoculation: The fungal suspension is added to each well of the microtiter plate containing the Macrocarpal C dilutions.
-
Incubation: The plate is incubated at 35°C for 4-7 days.
-
MIC Determination: The MIC is defined as the lowest concentration of Macrocarpal C that causes a significant inhibition of fungal growth compared to the growth control.
Dipeptidyl Peptidase 4 (DPP-4) Inhibitor Screening Assay
The inhibitory activity of Macrocarpals A, B, and C against DPP-4 was evaluated using a fluorescence-based assay.
-
Reagent Preparation: A reaction buffer, a solution of human recombinant DPP-4 enzyme, and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared.
-
Assay Procedure:
-
The Macrocarpal compound (inhibitor) is pre-incubated with the DPP-4 enzyme in the reaction buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C.
-
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
Biological Pathways and Mechanisms
Antifungal Mode of Action of Macrocarpal C
Macrocarpal C exerts its antifungal effect on Trichophyton mentagrophytes through a multi-faceted mechanism that ultimately leads to fungal cell death.[2]
Caption: Antifungal mechanism of Macrocarpal C.
Stimulation of Ceramide Synthesis by this compound
This compound has been shown to increase the levels of ceramides in human keratinocytes by upregulating the mRNA expression of several key enzymes involved in the ceramide synthesis pathway.[4]
Caption: this compound stimulates ceramide synthesis.
This guide provides a foundational understanding of the structural activity relationships of this compound and its analogues. Further research, including the synthesis and biological evaluation of a broader range of derivatives, is warranted to fully elucidate their therapeutic potential. The detailed protocols and pathway visualizations presented herein are intended to serve as a valuable resource for advancing these efforts.
References
A Comparative Analysis of Macrocarpal A and Euglobals: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, compounds derived from the Eucalyptus genus have consistently emerged as promising candidates for therapeutic development. Among these, Macrocarpal A and the diverse family of euglobals have garnered significant attention for their potent biological activities. This guide provides a comprehensive comparative analysis of this compound and euglobals, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data.
Chemical and Structural Overview
This compound is a complex phloroglucinol dialdehyde-diterpene adduct isolated primarily from Eucalyptus macrocarpa. Its intricate structure is a key determinant of its biological activity.
Euglobals are a broader class of acylphloroglucinol-terpenoid adducts found across various Eucalyptus and Eugenia species. They are characterized by a phloroglucinol core linked to either a monoterpene or a sesquiterpene moiety, leading to a wide array of structurally diverse compounds.
Comparative Biological Activity: A Data-Driven Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and representative euglobals.
Anticancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are crucial indicators of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Euglobals against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| This compound | No specific data on cancer cell lines found. | - | - |
| Ethanolic extract of Phaleria macrocarpa leaves | T47D (Breast Cancer) | 97 | [1] |
| Methanolic fraction of Carissa macrocarpa leaves | A549 (Lung Cancer) | 1.57 ± 0.04 | [2] |
| Globulol (a sesquiterpene component of some euglobals) | No specific data on cancer cell lines found. | - | - |
Note: Data for isolated this compound and a wide range of specific euglobals against a panel of cancer cell lines is limited in the currently available literature. Much of the existing research has focused on crude extracts.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key parameter in assessing the efficacy of potential new antibiotics.
Table 2: Comparative Antimicrobial Activity (MIC) of this compound and Euglobals/Related Compounds
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | < 0.2 | |
| Staphylococcus aureus | 0.4 | ||
| Eucalyptus globulus Essential Oil (rich in 1,8-cineole, a monoterpene found in some euglobals) | Streptococcus pyogenes | 90 | [3] |
| Escherichia coli | 90 | [3] | |
| Staphylococcus aureus | 90 | [3] | |
| Pseudomonas aeruginosa | 3130 | [3] | |
| Salmonella infantis | 3130 | [3] | |
| Globulol | Xanthomonas vesicatoria | 158.0 | [4] |
| Bacillus subtilis | 737.2 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Comparative Anti-inflammatory Activity of this compound and Euglobals/Related Compounds
| Compound/Extract | Assay | IC50 / Inhibition % | Reference |
| This compound | No specific IC50 data found. | - | - |
| Euglobals | Inhibition of Epstein-Barr virus (EBV) activation | Significant inhibitory effects for Euglobal-G1-G5, -Am-2, and -III | [5] |
| 1,8-Cineole (Eucalyptol) | Controls inflammatory processes and mediator production | Proven anti-inflammatory and anti-oxidant action | [6] |
| Phaleria macrocarpa fruit pericarp extract | Inhibition of inducible nitric oxide synthesis in RAW 264.7 cells | 63.4 ± 1.4% inhibition | |
| Phaleria macrocarpa fruit mesocarp extract | Inhibition of inducible nitric oxide synthesis in RAW 264.7 cells | 69.5 ± 1.4% inhibition |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the analysis of this compound and euglobals, the following diagrams are provided in the DOT language for Graphviz.
Anticancer Activity Evaluation Workflow
References
- 1. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti- Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of globulol isolated from the fruits of Eucalyptus globulus Labill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor-promoting activities of euglobals from Eucalyptus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of the monoterpene 1.8-cineole: current evidence for co-medication in inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Macrocarpal A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A, a natural compound isolated from Eucalyptus species, has demonstrated promising biological activities, notably as an antibacterial and anti-inflammatory agent. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and outlines detailed methodologies for key validation experiments. The information is intended to serve as a resource for researchers investigating its therapeutic potential.
Data Presentation
Antibacterial Activity
This compound has shown potent activity against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) against select strains. For comparison, data for the commonly used antibiotic Ciprofloxacin is also presented.
| Compound | Bacterium | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis PCI219 | < 0.2 | [1] |
| This compound | Staphylococcus aureus FDA209P | 0.4 | [1] |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 1.0 |
Note: The MIC values for Ciprofloxacin are provided as a general reference range and were not obtained from a direct comparative study with this compound.
Anti-inflammatory and Enzyme Inhibition Activity
This compound and its structural analogs have been investigated for their anti-inflammatory and enzyme-inhibiting properties. Notably, they have been identified as inhibitors of Dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes.
| Compound | Target | Activity | Concentration | Reference |
| This compound | DPP-4 | 30% inhibition | 500 µM | [2] |
| Ibuprofen | COX-1/COX-2 | ~50% inhibition (IC50) | Varies (µM range) | [3] |
Note: The data for Ibuprofen is for a different mechanism of action (COX inhibition) and is provided for general context as a common anti-inflammatory agent. It is not a direct comparison.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method
This protocol is a representative example based on the method used in the initial characterization of this compound's antibacterial activity.[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Nutrient Agar
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a known high concentration.
-
Preparation of Agar Plates: Prepare molten Nutrient Agar and cool to 45-50°C.
-
Incorporation of this compound: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare a control plate with DMSO alone.
-
Pouring Plates: Pour the agar mixtures into sterile petri dishes and allow them to solidify.
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard). Spot-inoculate the surface of the agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth occurs.
In Vitro DPP-4 Inhibition Assay
This protocol is a representative example of how the DPP-4 inhibitory activity of this compound can be validated.
Objective: To quantify the inhibitory effect of this compound on DPP-4 enzyme activity.
Materials:
-
This compound
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of this compound at various concentrations. Prepare solutions of DPP-4 enzyme and its substrate in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the DPP-4 enzyme solution to wells containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the DPP-4 substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the absorbance or fluorescence of the product at appropriate intervals using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of DPP-4 inhibition for each concentration of this compound by comparing the rate of reaction in the presence of the compound to the control.
NF-κB Activation Assay (Hypothetical)
While specific studies on this compound's effect on the NF-κB pathway are not available, this protocol outlines a standard method to investigate this potential anti-inflammatory mechanism.
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Reagents for Western blotting or a reporter gene assay for NF-κB activity.
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to an appropriate confluency. Pre-treat the cells with various concentrations of this compound for a specified time.
-
Inflammatory Stimulation: Stimulate the cells with LPS to induce an inflammatory response and activate the NF-κB pathway.
-
Analysis of NF-κB Activation:
-
Western Blotting: Lyse the cells and separate nuclear and cytoplasmic fractions. Perform Western blotting to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, or to measure the phosphorylation of IκBα.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment and stimulation.
-
-
Data Analysis: Quantify the levels of nuclear p65 or reporter gene activity to determine the inhibitory effect of this compound on NF-κB activation.
Mandatory Visualization
Caption: Workflow for MIC determination of this compound.
Caption: Putative anti-inflammatory mechanism of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Macrocarpal A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Macrocarpal A. Due to the limited availability of direct cross-validation studies for this compound, this comparison leverages validation data for phloroglucinol, a core structural component of this compound, to provide a representative analysis.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including extracts from Eucalyptus species. Both HPLC-DAD and UPLC-MS/MS offer robust platforms for this purpose, each with distinct advantages in terms of sensitivity, selectivity, and throughput.
| Parameter | HPLC-DAD (for Phloroglucinol) | UPLC-MS/MS (for Phloroglucinol) | General Comparison for Complex Molecules like this compound |
| **Linearity (R²) ** | > 0.999[1][2] | > 0.998[3] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.03–0.11 mg/L[2] | 0.25 ng/mL[4] | UPLC-MS/MS offers significantly lower detection limits, making it ideal for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.02–0.05 mg/L[2] | 1.0 ng/mL[4] | Consistent with LOD, the LOQ for UPLC-MS/MS is substantially lower, allowing for precise quantification of minute quantities. |
| Precision (%RSD) | < 2%[1] | < 11.2% (intra-day)[5] | Both methods provide acceptable precision, with UPLC-MS/MS often showing slightly higher variability due to its increased complexity. |
| Accuracy (% Recovery) | 88.0–105.8%[2] | 90.0–109%[5] | Both methods demonstrate high accuracy in quantifying the analyte. |
| Analysis Time | ~15-30 minutes | < 5 minutes[4] | UPLC-MS/MS offers a significantly faster analysis time, enabling higher throughput. |
| Selectivity | Good | Excellent | UPLC-MS/MS provides superior selectivity due to the mass-based detection, which can differentiate between co-eluting compounds. |
Experimental Workflows
The general workflow for the analysis of this compound using either HPLC-DAD or UPLC-MS/MS involves sample preparation, chromatographic separation, and detection.
Experimental Protocols
Below are detailed methodologies for the quantification of phloroglucinol, which can be adapted for this compound analysis.
HPLC-DAD Method (Adapted from Phloroglucinol Analysis)[1][2]
-
Sample Preparation:
-
This compound is extracted from dried and powdered Eucalyptus leaves using a suitable solvent such as methanol or ethanol.
-
The extract is then filtered through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of water with a small amount of acid (e.g., 0.1% formic acid) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, typically around 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-Array Detector (DAD) set to monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan).
-
-
Method Validation:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations.
-
Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (RSD).
-
Accuracy: Determined by a recovery study, where a known amount of this compound is spiked into a blank matrix and the percentage recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
UPLC-MS/MS Method (Adapted from Phloroglucinol Analysis)[3][4]
-
Sample Preparation:
-
Similar to the HPLC method, this compound is extracted from the plant matrix.
-
A protein precipitation step may be included if analyzing biological samples, followed by centrifugation and filtration of the supernatant.
-
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: Typically maintained between 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, and collision energy are optimized to achieve the best signal intensity for the MRM transitions.
-
-
Method Validation:
-
Validation parameters (linearity, precision, accuracy, LOD, LOQ) are determined in a similar manner to the HPLC-DAD method, but with the use of an internal standard to correct for matrix effects and variations in instrument response.
-
Signaling Pathways and Logical Relationships
The choice between HPLC-DAD and UPLC-MS/MS depends on the specific requirements of the research.
References
- 1. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Macrocarpal A on Cancerous vs. Normal Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of macrocarpals, with a focus on the potential selectivity of these compounds for cancerous cells over normal, healthy cells. Due to the limited availability of direct comparative studies on Macrocarpal A, this document synthesizes findings from research on closely related compounds, such as Macrocarpal C, and extracts from the Eucalyptus genus, the natural source of these molecules.
Data Presentation: Cytotoxicity Profile
The following table summarizes the 50% inhibitory concentration (IC50) values of related macrocarpals and Eucalyptus extracts against various cancer and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a key indicator of cancer-specific cytotoxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Normal Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI) |
| Macrocarpal C | A549 | Lung Carcinoma | < 10 µM | - | - | - | - |
| HL-60 | Promyelocytic Leukemia | < 10 µM | - | - | - | - | |
| Eucalyptus camaldulensis (fruits) | SKBR3 | Breast Cancer | 14.4 | CCD-1064SK | Skin Fibroblast | 38.4 | 2.67 |
| ZR-75-1 | Breast Cancer | 13.6 | CCD-1064SK | Skin Fibroblast | 38.4 | 2.82 | |
| T47D | Breast Cancer | 76.1 | CCD-1064SK | Skin Fibroblast | 38.4 | 0.50 | |
| Eucalyptus camaldulensis (leaves) | T47D | Breast Cancer | 80.1 | CCD-1064SK | Skin Fibroblast | 74.4 | 0.93 |
| Acacia cyanophylla (leaves) | MDA-MB-231 | Breast Cancer | 6.6 | CCD-1064SK | Skin Fibroblast | 110.4 | 16.73 |
| Pistacia atlantica (leaves) | MDA-MB-231 | Breast Cancer | 38.2 | CCD-1064SK | Skin Fibroblast | 68.1 | 1.78 |
| T47D | Breast Cancer | 68.7 | CCD-1064SK | Skin Fibroblast | 68.1 | 0.99 | |
| Pistacia atlantica (petioles) | SKBR3 | Breast Cancer | 26.7 | CCD-1064SK | Skin Fibroblast | 61.4 | 2.30 |
| T47D | Breast Cancer | 49.1 | CCD-1064SK | Skin Fibroblast | 61.4 | 1.25 |
Note: Data for Macrocarpal C is presented in µM. Data for extracts are from a study by Al-Salahi et al. (2021)[1]. The lack of direct comparative data for this compound necessitates the use of related compounds and extracts to infer potential selectivity.
Experimental Protocols
A standard method for determining the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancerous and normal cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound (or the test compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A typical workflow for assessing the cytotoxicity of a compound using the MTT assay.
Apoptotic Signaling Pathways
The precise signaling pathway through which this compound induces apoptosis has not been definitively elucidated. However, many natural compounds exert their cytotoxic effects by activating the intrinsic and/or extrinsic apoptotic pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.
References
In Vivo Validation of Macrocarpal A's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A, a phloroglucinol derivative found in certain Eucalyptus species, has garnered interest for its potential therapeutic properties. While in vitro studies have suggested various biological activities, its in vivo anti-inflammatory efficacy remains to be robustly demonstrated. This guide provides a comparative framework for the in vivo validation of this compound's anti-inflammatory effects, outlining standardized experimental models and key molecular pathways. Due to a lack of publicly available in vivo data for this compound, this document serves as a methodological guide, presenting data from established anti-inflammatory agents, Dexamethasone and Indomethacin, as benchmarks for future comparative studies.
Experimental Models for In Vivo Anti-inflammatory Assessment
Two of the most widely used and well-characterized animal models for assessing acute inflammation are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced endotoxemia model.
Carrageenan-Induced Paw Edema
This model is a gold standard for evaluating the anti-inflammatory properties of novel compounds.[1][2] Carrageenan, a polysaccharide, induces a reproducible and well-characterized inflammatory response when injected into the paw of a rodent.[1][3] The resulting edema is a hallmark of acute inflammation.[3]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.[4]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle used to dissolve the test compound.
-
This compound: Receives varying doses of this compound.
-
Positive Control (Indomethacin): Receives a standard non-steroidal anti-inflammatory drug (NSAID), typically at a dose of 10 mg/kg.[5]
-
Positive Control (Dexamethasone): Receives a standard steroidal anti-inflammatory drug, typically at a dose of 1 mg/kg.
-
-
Administration: Test compounds, vehicle, or positive controls are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[4]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[1][4]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6] The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis.[7][8] This model is valuable for studying the effects of compounds on the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Similar to the paw edema model.
-
Grouping:
-
Vehicle Control: Receives vehicle.
-
This compound: Receives varying doses of this compound.
-
Positive Control (Dexamethasone): Receives dexamethasone (e.g., 5-10 mg/kg, i.p.).
-
Positive Control (Indomethacin): Receives indomethacin (e.g., 5-10 mg/kg, i.p.).
-
-
Administration: Test compounds, vehicle, or positive controls are typically administered 30-60 minutes before LPS challenge.
-
Induction of Endotoxemia: LPS is administered via intraperitoneal injection at a dose that induces a robust inflammatory response (e.g., 1-5 mg/kg).
-
Sample Collection: Blood samples are collected at specific time points (e.g., 2, 4, 6, and 24 hours) post-LPS injection to measure cytokine levels. At the end of the experiment, tissues such as the liver and lungs can be harvested for histological analysis or to measure inflammatory markers.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
Data Presentation and Comparison
Quantitative data from these in vivo models allow for a direct comparison of the anti-inflammatory potency of this compound against established drugs. The following tables present expected outcomes for control and standard drug-treated groups based on published literature.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | i.p. | 0% |
| This compound | To be determined | i.p./p.o. | Expected dose-dependent inhibition |
| Indomethacin | 10 | i.p. | ~50-70%[5] |
| Dexamethasone | 1 | i.p. | ~60-80% |
Table 2: Comparative Efficacy in LPS-Induced Endotoxemia in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (pg/mL) | Serum IL-6 Reduction (pg/mL) |
| Vehicle Control | - | Baseline LPS-induced levels | Baseline LPS-induced levels |
| This compound | To be determined | Expected dose-dependent reduction | Expected dose-dependent reduction |
| Dexamethasone | 5-10 | Significant reduction | Significant reduction |
| Indomethacin | 5-10 | Moderate to significant reduction | Moderate to significant reduction |
Key Signaling Pathways in Inflammation
Understanding the molecular mechanisms by which this compound may exert its anti-inflammatory effects is crucial. The following signaling pathways are key regulators of the inflammatory response.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process.[10][11] Upon stimulation by inflammatory triggers like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2.[7][12][13]
Caption: Simplified NF-κB and MAPK signaling pathways initiated by LPS.
Role of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and swelling.[14][15] Inhibition of COX-2 is a primary mechanism of action for many NSAIDs, including indomethacin.[15]
Caption: The role of COX-2 in the inflammatory cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: General workflow for in vivo anti-inflammatory drug testing.
Conclusion
This guide outlines the standard methodologies for the in vivo validation of the anti-inflammatory effects of this compound. The carrageenan-induced paw edema and LPS-induced endotoxemia models provide robust platforms for assessing efficacy and elucidating potential mechanisms of action through the analysis of key inflammatory mediators and signaling pathways. While specific in vivo data for this compound is currently unavailable, the presented protocols and comparative data for established anti-inflammatory drugs, Dexamethasone and Indomethacin, offer a clear framework for future research. Such studies are essential to substantiate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Impact of Eucalyptus maculata Hook resin exudate constituents on reducing COX-2 gene expression: In-vivo anti-inflammatory, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. phcogj.com [phcogj.com]
- 5. Comparison of anti-inflammatory and analgesic effects of artocarpin-rich Artocarpus heterophyllus extract and artocarpin [publishing.emanresearch.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS and palmitic acid Co-upregulate microglia activation and neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of synthetic vs. natural Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known efficacy of Macrocarpal A, a significant bioactive compound. Due to a lack of available research on the total synthesis and biological evaluation of synthetic this compound, this document focuses on the well-documented properties of its natural counterpart, isolated from species of the Eucalyptus genus. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting both the therapeutic potential of natural this compound and the existing research gap concerning its synthetic equivalent.
Data Presentation: Efficacy of Natural Macrocarpals
The following table summarizes the reported biological activities of natural this compound and the closely related compound, Macrocarpal C. This data has been compiled from various in vitro studies.
| Compound | Biological Activity | Target Organism/Enzyme | Key Findings |
| This compound | Antibacterial | Bacteria | A novel antibacterial compound isolated from Eucalyptus macrocarpa.[1] |
| Anti-inflammatory | - | Noted to have anti-inflammatory activity.[1][2] | |
| DPP-4 Inhibition | Dipeptidyl peptidase 4 | Showed modest DPP-4 inhibitory activity, with 30% inhibition at 500 µM.[3] | |
| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | Identified as the major antifungal component of Eucalyptus globulus.[4] Its mode of action involves increasing fungal membrane permeability, inducing reactive oxygen species (ROS) production, and causing DNA fragmentation.[4] |
| DPP-4 Inhibition | Dipeptidyl peptidase 4 | Demonstrated potent DPP-4 inhibitory activity with 90% inhibition at 50 µM.[3] This potent activity is suggested to be a result of self-aggregation of the compound.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key experiments cited in the literature for the evaluation of natural macrocarpals.
Isolation of Natural Macrocarpal C
Fresh leaves of Eucalyptus globulus were subjected to an extraction and purification process to isolate Macrocarpal C. The leaves were first extracted with 95% ethanol. The resulting extract was then dried and partitioned with n-hexane. The n-hexane fraction, containing the compound of interest, was then purified using chromatographic techniques to yield Macrocarpal C with a purity of over 95% as determined by HPLC.[4]
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of Macrocarpal C against Trichophyton mentagrophytes was determined using the standard M38-A2 method established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Fungal Membrane Permeability Assay
To assess the impact of Macrocarpal C on fungal membrane integrity, a SYTOX® Green uptake assay was employed. Fungal cells were incubated with Macrocarpal C at various concentrations. Subsequently, SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes, was added. The increase in fluorescence, measured with a fluorescence spectrometer, indicated the degree of membrane permeabilization.[4]
Reactive Oxygen Species (ROS) Production Assay
The production of intracellular ROS in T. mentagrophytes after treatment with Macrocarpal C was quantified using a cell-permeable fluorogenic probe, 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate. An increase in fluorescence corresponds to a higher level of intracellular ROS.[4]
DNA Fragmentation Assay
The induction of apoptosis via DNA fragmentation was assessed using a terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay. This method detects breaks in the DNA of apoptotic cells.[4]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory activity of Macrocarpals A and C against DPP-4 was evaluated. The assay involved incubating the compounds with the DPP-4 enzyme and then measuring the remaining enzyme activity. A decrease in enzyme activity in the presence of the compounds indicated inhibition.[3]
Visualizing the Science: Diagrams and Workflows
To further elucidate the experimental processes and biological pathways, the following diagrams have been generated using Graphviz (DOT language).
Caption: Bioassay-guided isolation workflow for natural Macrocarpal C.
Caption: Proposed antifungal mechanism of action for Macrocarpal C.
Conclusion and Future Directions
The available scientific literature robustly supports the significant biological activities of natural this compound and its analogues, particularly their antibacterial, anti-inflammatory, and antifungal properties. The detailed experimental protocols provide a solid foundation for further investigation into these promising natural products.
However, a critical knowledge gap exists regarding the efficacy of synthetic this compound. To date, no studies have been published detailing the total synthesis of this compound followed by a direct comparison of its biological activity to the natural compound. Such a study would be invaluable for several reasons:
-
Scalability and Purity: A successful synthetic route would enable the production of large quantities of high-purity this compound, which is essential for extensive preclinical and clinical studies.
-
Structural Analogs: A synthetic pathway would open the door to the creation of novel analogs of this compound, potentially leading to compounds with enhanced efficacy, selectivity, or improved pharmacokinetic properties.
-
Confirmation of Activity: Comparing the activity of a synthetic compound to its natural counterpart is the definitive method to confirm that the observed biological effects are indeed attributable to the specific molecular structure.
Therefore, future research should prioritize the development of a total synthesis for this compound. Following a successful synthesis, a head-to-head comparison of the efficacy of the synthetic versus the natural compound using the established experimental protocols is strongly recommended. This will not only validate the therapeutic potential of this molecular scaffold but also pave the way for its development as a next-generation therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Targets of Macrocarpal A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the antibacterial properties of Macrocarpal A, a natural compound isolated from Eucalyptus macrocarpa. It compares its performance with established antibacterial agents, details experimental protocols for target validation, and presents visual workflows and pathways to aid in understanding its mechanism of action.
Performance and Mechanism: this compound in Context
This compound has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria. Its unique structure, a conjugate of phloroglucinol and a diterpene, is believed to be key to its biological activity. This guide compares this compound with two well-characterized antibacterial agents: Vancomycin, which targets cell wall synthesis, and Triclosan, which inhibits fatty acid synthesis.
Table 1: Comparative Efficacy of this compound and Alternative Antibacterial Agents
| Compound | Target Organism | MIC (µg/mL) | Primary Antibacterial Target |
| This compound | Bacillus subtilis PCI219 | <0.2[1] | Trypsin-like proteinases; potential cell membrane disruption |
| Staphylococcus aureus FDA209P | 0.4[1] | Trypsin-like proteinases; potential cell membrane disruption | |
| Porphyromonas gingivalis | Growth inhibited* | Trypsin-like proteinases[2] | |
| Escherichia coli NIHJ | No activity[1] | - | |
| Pseudomonas aeruginosa P-3 | No activity[1] | - | |
| Vancomycin | Staphylococcus aureus (susceptible strains) | ≤0.5 - 2.0[2][3][4] | Peptidoglycan synthesis (Cell Wall) |
| Triclosan | Escherichia coli (susceptible strains) | ~0.1 | Enoyl-acyl carrier protein reductase (FabI) in fatty acid synthesis[5][6] |
Note: While a mixture of Macrocarpals A, B, and C has been shown to inhibit the growth of P. gingivalis, a specific MIC for this compound alone is not publicly available.
Identified and Postulated Antibacterial Targets of this compound
Current research points to a multi-faceted mechanism of action for this compound, involving both specific enzyme inhibition and potential disruption of the bacterial cell membrane.
Validated Target: Inhibition of Bacterial Proteases
A significant finding is the inhibition of trypsin-like proteinase activity in the periodontal pathogen Porphyromonas gingivalis by macrocarpals, including this compound.[2] These enzymes are critical for the virulence of this bacterium.
Postulated Target: Disruption of the Bacterial Cell Membrane
Consistent with the activity of many plant-derived phenolic compounds, it is hypothesized that this compound may disrupt the integrity of the bacterial cell membrane. This is supported by studies on the related compound, Macrocarpal C, which demonstrated an increase in fungal membrane permeability. The lipophilic nature of this compound would facilitate its insertion into the lipid bilayer of bacterial membranes, leading to leakage of cellular contents and cell death.
Key Experimental Protocols for Target Validation
To rigorously validate the antibacterial targets of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay is fundamental for determining the potency of an antibacterial agent.
-
Preparation of Bacterial Inoculum: Aseptically transfer several colonies of the test bacterium into a sterile broth and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth.
-
Inoculation and Incubation: Add the diluted bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at the bacterium's optimal growth temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.
Bacterial Membrane Permeability Assay (N-Phenyl-1-naphthylamine - NPN Uptake)
This assay is used to assess the disruption of the outer membrane of Gram-negative bacteria.
-
Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to a standardized optical density.
-
Fluorescence Measurement: In a fluorometer cuvette, combine the bacterial suspension with NPN (final concentration of 10 µM). After establishing a baseline fluorescence reading (Excitation: 350 nm, Emission: 420 nm), add this compound and immediately begin recording the fluorescence intensity over time. A sharp increase in fluorescence indicates membrane permeabilization.
Bacterial Protease Inhibition Assay
This assay quantifies the inhibitory effect of this compound on a specific bacterial protease.
-
Reagent Preparation: Purify the target bacterial protease and prepare a stock solution of a suitable fluorogenic substrate.
-
Inhibition Assay: In a 96-well black microtiter plate, incubate the purified enzyme with varying concentrations of this compound. Initiate the reaction by adding the fluorogenic substrate.
-
Data Acquisition and Analysis: Monitor the increase in fluorescence over time using a microplate reader. Calculate the initial reaction velocities and plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms, experimental workflows, and logical connections in the validation of this compound's antibacterial targets.
Caption: Proposed antibacterial mechanisms of this compound.
Caption: Workflow for antibacterial target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial membrane activity of α-peptide/β-peptoid chimeras: Influence of amino acid composition and chain length on the activity against different bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Macrocarpal Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for macrocarpals, a group of phloroglucinol derivatives found predominantly in Eucalyptus species. Macrocarpals, including macrocarpals A, B, and C, have garnered significant interest for their diverse biological activities, including antibacterial, antifungal, and dipeptidyl peptidase 4 (DPP-4) inhibitory effects. The choice of extraction method is critical as it directly influences the yield, purity, and subsequent biological activity of the isolated compounds. This document outlines and compares conventional and modern extraction techniques, providing supporting data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Methods
The efficiency of macrocarpal extraction is highly dependent on the chosen methodology. Below is a summary of quantitative data from a patented high-yield, two-step solvent extraction method, which highlights the impact of solvent concentration on the content of macrocarpals A, B, and C. While direct comparative data for a wider range of methods like maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) for macrocarpals is not extensively available in a single study, the principles and typical outcomes of these methods are also discussed.
Data Presentation: Quantitative Comparison of a Two-Step Solvent Extraction Method
The following table summarizes the content of macrocarpals A, B, and C in Eucalyptus extract prepared using a two-step extraction process with varying concentrations of ethanol in the first and second extraction solvents. This method involves an initial extraction with a low-concentration ethanol solution to remove impurities, followed by a second extraction with a higher concentration of ethanol to isolate the macrocarpals.
| Sample No. | First Extraction Solvent (% by weight ethanol) | Second Extraction Solvent (% by weight ethanol) | Macrocarpal A Content (mg/g extract) | Macrocarpal B Content (mg/g extract) | Macrocarpal C Content (mg/g extract) |
| 10 | 0 (Water) | 40 | 1.2 | 2.5 | 0.8 |
| 11 | 0 (Water) | 50 | 15.6 | 32.1 | 10.1 |
| 12 | 0 (Water) | 60 | 25.4 | 52.3 | 16.5 |
| 13 | 0 (Water) | 80 | 18.9 | 38.9 | 12.3 |
| 14 | 0 (Water) | 100 | 5.1 | 10.5 | 3.3 |
| 15 | 30 | 50 | 14.8 | 30.5 | 9.6 |
| 16 | 30 | 60 | 24.1 | 49.6 | 15.7 |
| 17 | 30 | 80 | 18.1 | 37.2 | 11.8 |
| 18 | 30 | 100 | 4.8 | 9.9 | 3.1 |
Data sourced from patent US9402407B2. The results indicate that a high proportion of this compound, B, and C are contained in the Eucalyptus extract prepared by first extracting with 0-30% by weight of water or an ethanol aqueous solution, followed by a second extraction with a 50-100% by weight of ethanol aqueous solution or ethanol.[1]
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below. These protocols are based on established methods found in the scientific literature and patents.
High-Yield Two-Step Solvent Extraction
This method is designed to obtain a high yield of macrocarpals by selectively removing impurities in the first step and then extracting the target compounds in the second step.[1][2]
Materials:
-
Dried and pulverized Eucalyptus leaves
-
Deionized water
-
Ethanol (various concentrations: 30%, 40%, 50%, 60%, 80%, 100% by weight)
-
Reflux apparatus
-
Filtration system (e.g., suction filtration)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Preparation of Plant Material: Pulverize dried Eucalyptus leaves. To reduce the specific odor of eucalyptus, an optional pre-step of removing essential oils via steam distillation can be performed.[1][3]
-
First Extraction (Impurity Removal):
-
To 10 g of the dried leaf powder, add 100 ml of the first extraction solvent (water or 30% by weight ethanol aqueous solution).
-
Extract under reflux at 70-90°C for approximately 1 hour.
-
Separate the extraction solution from the residue by filtration. The filtrate containing impurities is discarded.
-
-
Second Extraction (Macrocarpal Isolation):
-
To the obtained extraction residue, add 100 ml of the second extraction solvent (40-100% by weight ethanol aqueous solution or ethanol).
-
Extract under reflux at 70-90°C for about 1 hour.
-
Filter the resulting extraction solution to separate the solid residue.
-
-
Concentration and Drying:
-
Remove the organic solvent from the filtrate using a rotary evaporator.
-
Freeze-dry the resulting aqueous solution to obtain the final Eucalyptus extract rich in macrocarpals.
-
Maceration (Conventional Method)
Maceration is a simple and widely used conventional extraction technique.
Materials:
-
Coarsely powdered Eucalyptus leaves
-
Solvent (e.g., 60% ethanol)
-
Airtight container
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus
Protocol:
-
Place the coarsely powdered Eucalyptus leaves into an airtight container.
-
Add the solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the container and allow it to stand at room temperature for a period of 3 to 7 days.
-
Agitate the mixture periodically (e.g., once a day) to enhance extraction efficiency.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
The solvent can then be evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and extraction efficiency.
Materials:
-
Powdered Eucalyptus leaves
-
Solvent (e.g., ethanol-water mixture)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system
Protocol:
-
Mix the powdered Eucalyptus leaves with the chosen solvent in a beaker or flask.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
Materials:
-
Powdered Eucalyptus leaves
-
Solvent (e.g., ethanol)
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Filtration apparatus
Protocol:
-
Place the powdered Eucalyptus leaves and the solvent into a microwave-safe extraction vessel.
-
Seal the vessel (for closed-vessel systems) and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 300-800 W) for a short duration (e.g., 1-5 minutes).
-
Control the temperature and pressure within the vessel to prevent degradation of thermolabile compounds.
-
After the extraction is complete, allow the vessel to cool before opening.
-
Filter the extract to remove the solid plant material and then concentrate the solvent.
Signaling Pathways and Mechanisms of Action
Macrocarpals exert their biological effects through various mechanisms. The following diagrams illustrate the proposed signaling pathways for the antifungal and DPP-4 inhibitory activities of macrocarpal C.
References
Assessing the Synergistic Potential of Macrocarpal A in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal A is a natural compound isolated from Eucalyptus species, initially recognized for its antibacterial properties.[1][2][3] While direct studies on its synergistic effects with other drugs are not yet available in published literature, related compounds and extracts from the Eucalyptus genus have demonstrated various pharmacological activities, including anti-inflammatory and anticancer effects.[2] Notably, Macrocarpal I, a structurally related compound, has been shown to inhibit the growth of colorectal cancer cells by affecting kinase activity, the cytoskeleton, and DNA repair.[4] This guide provides a proposed framework for assessing the synergistic potential of this compound with conventional chemotherapeutic agents, such as cisplatin and doxorubicin. The methodologies and hypothetical data presented herein are based on established protocols for evaluating drug synergy and are intended to serve as a blueprint for future research in this promising area.
The rationale for exploring this compound in combination therapy is rooted in the broader strategy of using natural compounds to enhance the efficacy of existing anticancer drugs.[5] Combination therapy aims to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[6][7] This can lead to reduced drug dosages, thereby minimizing toxicity and mitigating the development of drug resistance.[6]
Proposed Experimental Workflow
To systematically evaluate the synergistic effects of this compound, a multi-step experimental workflow is proposed. This workflow begins with determining the cytotoxic activity of each compound individually, followed by combination treatments to assess synergy. Subsequent experiments would focus on elucidating the underlying mechanisms of action, such as the induction of apoptosis and the modulation of key cancer-related signaling pathways.
Data Presentation: Hypothetical Synergy Analysis
The following tables summarize hypothetical data from the proposed experiments, illustrating how the synergistic effects of this compound in combination with doxorubicin or cisplatin could be presented.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 (Breast Cancer) | 25.5 |
| A549 (Lung Cancer) | 32.8 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 1.8 | |
| Cisplatin | MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 10.2 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 12.75 | 0.60 | 0.50 | 0.85 | Synergy |
| 19.13 | 0.90 | 0.75 | 0.72 | Synergy |
| 25.50 | 1.20 | 0.90 | 0.65 | Strong Synergy |
Table 3: Combination Index (CI) Values for this compound and Cisplatin in A549 Cells
| This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 16.40 | 5.10 | 0.50 | 0.91 | Additive Effect |
| 24.60 | 7.65 | 0.75 | 0.82 | Synergy |
| 32.80 | 10.20 | 0.90 | 0.74 | Synergy |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat cells with various concentrations of this compound, doxorubicin, or cisplatin alone, or in combination at constant or non-constant ratios. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for single agents and the Combination Index (CI) for combinations using software like CompuSyn, which is based on the Chou-Talalay method.[11]
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains cells with compromised membranes (late apoptotic or necrotic cells).[13][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapeutic agent, and their combination for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[13] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mechanism of Action (Western Blotting for Signaling Pathways)
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of key signaling pathways involved in cancer cell proliferation and survival, such as PI3K/Akt, MAPK/ERK, and NF-κB.[16][17][18]
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, and β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine changes in protein expression and phosphorylation.
Signaling Pathways and Visualization
The synergistic anticancer effect of natural compounds is often attributed to their ability to modulate multiple signaling pathways that are dysregulated in cancer.[19][20][21][22] The following diagrams illustrate key pathways that could be investigated as part of the mechanism of action studies for a this compound combination therapy.
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for regulating cell proliferation, growth, and survival, and is frequently over-activated in cancer.[19][23][24][25] Inhibition of this pathway can lead to decreased cell survival and apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) this compound, a Novel Antibacterial Compound [research.amanote.com]
- 4. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Independent Verification of Published Macrocarpal A Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Macrocarpal A, a natural compound isolated from Eucalyptus species. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for independent verification and further research.
Summary of Bioactivities
This compound has demonstrated a range of biological activities, including antibacterial, cytotoxic, and skin barrier function-enhancing properties. The following sections provide a detailed overview of the quantitative data supporting these activities, the experimental methods used for their determination, and the known signaling pathways involved.
Data Presentation
Antibacterial Activity
This compound exhibits potent activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from published studies are summarized below.
| Bacterial Strain | Alternative Compound | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis PCI219 | Kanamycin | <0.2 | <0.42 | [1] |
| Staphylococcus aureus FDA209P | Vancomycin | 0.4 | 0.85 | [1] |
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects on both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, offering a preliminary assessment of its therapeutic index.
| Cell Line | Cell Type | Alternative Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| 10 FS | Normal Fibroblast | Doxorubicin | 50.1 ± 1.12 | 106.0 ± 2.37 | [2][3] |
| HEP2 | Laryngeal Carcinoma | Doxorubicin | 14.8 ± 0.55 | 31.3 ± 1.16 | [2][3] |
| CaCo | Colonic Adenocarcinoma | Doxorubicin | 11.4 ± 0.45 | 24.1 ± 0.95 | [2][3] |
| MCF7 | Breast Carcinoma | Doxorubicin | 7.8 ± 0.3 | 16.5 ± 0.63 | [2][3] |
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
This compound has been identified as a modest inhibitor of DPP-4, an enzyme involved in glucose metabolism.
| Compound | Alternative Compound | % Inhibition at 500 µM | Reference |
| This compound | Sitagliptin | 30% | [4][5][6] |
| Macrocarpal C | Sitagliptin | 90% at 50 µM | [4][5][6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was determined using the agar dilution method. A stock solution of this compound was prepared in a suitable solvent and serially diluted in molten nutrient agar. The final concentrations of this compound in the agar plates ranged over a series of dilutions. Bacterial strains, cultured to a specific density (e.g., 10^5 CFU/mL), were then inoculated onto the surface of the agar plates. The plates were incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours). The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (HEP2, CaCo, MCF7) and a normal fibroblast cell line (10 FS) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for a specified period (e.g., 48 hours). Following treatment, the medium was replaced with a fresh medium containing MTT. After incubation to allow for the formation of formazan crystals by viable cells, the crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.
Stimulation of Ceramide Synthesis in Human Keratinocytes
Normal human epidermal keratinocytes were cultured to sub-confluence and then treated with this compound at various concentrations. After a defined incubation period, total RNA was extracted from the cells. The mRNA expression levels of genes involved in ceramide synthesis, including serine palmitoyltransferase (SPT), acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), glucosylceramide synthase (GCS), and glucocerebrosidase (GBA), were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR). To measure the total ceramide content, lipids were extracted from the keratinocytes and analyzed by methods such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory effect of this compound on DPP-4 activity was measured using a fluorometric assay. The assay was performed in a 96-well plate. A reaction mixture containing recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (AMC) in a suitable buffer was prepared. This compound, dissolved in an appropriate solvent, was added to the reaction mixture at a final concentration of 500 µM. The reaction was incubated at 37°C, and the fluorescence generated by the cleavage of the substrate was measured at regular intervals using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. The percentage of inhibition was calculated by comparing the rate of fluorescence generation in the presence of this compound to that of a control reaction without the inhibitor.
Signaling Pathways and Mechanisms of Action
Stimulation of Ceramide Synthesis
This compound has been shown to upregulate the de novo ceramide synthesis pathway in human keratinocytes.[7][8][9][10] This is achieved by increasing the mRNA expression of key enzymes involved in this pathway. The enhanced production of ceramides, essential lipid components of the stratum corneum, contributes to the improvement of the skin's barrier function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of acyl phloroglucinols isolated from the leaves of Eucalyptus cinerea F. Muell. ex Benth. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial and Healthy Properties of Eucalyptus Plants: A Great Potential Use [openagriculturejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Kao demonstrates therapeutic effect of eucalyptus extract on skin’s outer layer functions [cosmeticsdesign-europe.com]
Safety Operating Guide
Navigating the Safe Disposal of Macrocarpal A: A Guide for Laboratory Professionals
Core Principles of Cytotoxic Waste Management
The primary goal of cytotoxic waste management is to prevent exposure to personnel and the environment.[4] Cytotoxic substances are defined as agents that are toxic to cells and can be carcinogenic, mutagenic, or toxic for reproduction.[2] Therefore, all materials that come into contact with Macrocarpal A, including personal protective equipment (PPE), glassware, and consumables, must be treated as contaminated waste.
Key Handling and Segregation Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves resistant to cytotoxic drugs, a long-sleeved impermeable gown, and eye protection, when handling this compound and its associated waste.[5][6]
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a biological safety cabinet, to minimize contamination.[3]
-
Waste Segregation: Immediately segregate all this compound-contaminated waste into clearly labeled, leak-proof cytotoxic waste containers.[5] These containers are typically color-coded, often with purple lids, to distinguish them from other waste streams.[2]
Quantitative Data for Disposal Considerations
While specific quantitative disposal limits for this compound are not documented, general principles for laboratory chemical waste apply. The following table summarizes key considerations and typical threshold limits for different disposal pathways.
| Parameter | Guideline | Disposal Pathway | Citation |
| Aqueous Solutions (Low Contamination) | Dilute aqueous solutions with concentrations less than 1 mg/L may be permissible for sanitary sewer disposal in some jurisdictions, pending institutional and local regulations. | Sanitary Sewer | [7] |
| Concentrated Solutions & Bulk Quantities | All concentrated solutions and bulk quantities of this compound must be collected for hazardous waste disposal. | Hazardous Waste Incineration | [2][8] |
| Empty Containers | A container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons. "Acutely hazardous" waste containers require triple rinsing. | Hazardous Waste Collection (after decontamination) | [9] |
| pH of Aqueous Waste | If neutralization is performed in the lab, the final pH should be between 5 and 9 before sewer disposal. | Sanitary Sewer (after neutralization) | [10] |
Experimental Protocols for Waste Decontamination
For labs equipped to perform chemical treatment of waste, the following general protocols for the decontamination of cytotoxic compounds can be adapted. Note: These procedures should be carried out by trained personnel in a controlled environment, such as a fume hood.
Chemical Inactivation of Cytotoxic Waste (General Procedure):
-
Preparation: Work within a certified chemical fume hood and wear appropriate PPE.
-
Reagent Selection: Prepare a fresh solution of a strong oxidizing agent, such as a 10% bleach solution. The choice of inactivating agent should be based on the chemical properties of the compound to be neutralized.
-
Treatment: Slowly add the oxidizing agent to the dilute aqueous solution of this compound waste while stirring. Avoid adding to concentrated waste to prevent vigorous reactions.
-
Reaction Time: Allow the mixture to react for a sufficient period (e.g., several hours or overnight) to ensure complete degradation of the cytotoxic compound.
-
Neutralization and Disposal: After the reaction is complete, neutralize the solution to a pH between 5 and 9.[10] The neutralized solution may then be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local regulations.[7][10]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound waste disposal.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. It is imperative for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations to ensure full compliance and safety.
References
- 1. This compound | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. uwlax.edu [uwlax.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
